Product packaging for 2-Methyl-4-nitrophenyl isocyanide(Cat. No.:CAS No. 2920-24-3)

2-Methyl-4-nitrophenyl isocyanide

Cat. No.: B3041438
CAS No.: 2920-24-3
M. Wt: 162.15 g/mol
InChI Key: XYUPYRZEVUIFDN-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrophenyl isocyanide is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B3041438 2-Methyl-4-nitrophenyl isocyanide CAS No. 2920-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUPYRZEVUIFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-4-nitrophenyl isocyanide, a compound of interest in various fields of chemical research and development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide outlines a well-established synthetic protocol based on analogous reactions and provides a framework for its characterization.

Synthesis

The most viable and widely recognized method for the synthesis of aryl isocyanides from primary aromatic amines is the Hofmann Carbylamine Reaction , also known as the Hoffmann Isonitrile Synthesis. This reaction involves the treatment of a primary amine with chloroform and a strong base, typically potassium hydroxide, in an alcoholic solvent. The key reactive intermediate in this transformation is dichlorocarbene (:CCl₂).

The proposed synthesis of this compound commences with the readily available starting material, 2-methyl-4-nitroaniline.

Reaction Scheme

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound from 2-methyl-4-nitroaniline via the Hofmann Carbylamine Reaction.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound based on the Hofmann Carbylamine Reaction for aromatic amines.[1][2][3][4]

Materials:

  • 2-methyl-4-nitroaniline

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1 equivalent) in ethanol (100 mL).

  • Addition of Base: To the stirred solution, add a solution of potassium hydroxide (4 equivalents) in ethanol (50 mL).

  • Addition of Chloroform: Heat the mixture to a gentle reflux. From the dropping funnel, add chloroform (1.5 equivalents) dropwise over a period of 30 minutes. The addition of chloroform should be controlled to maintain a steady reflux.

  • Reaction: After the addition of chloroform is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove any remaining base and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product, an oil or solid with a characteristic unpleasant odor, can be further purified by column chromatography on silica gel or by vacuum distillation.

Characterization

Property Expected Data
Appearance Yellowish to brownish solid or oil.
Odor Pungent, unpleasant.
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Melting Point Not available in the public domain. Expected to be a low-melting solid.
Boiling Point Not available in the public domain. Expected to be a high-boiling liquid, likely requiring vacuum distillation.
Infrared (IR) Spectrum (cm⁻¹) ~2150-2120: Strong, characteristic N≡C stretch. ~1520 & ~1340: Strong, asymmetric and symmetric NO₂ stretches. ~2950-2850: C-H stretches (methyl).
¹H NMR Spectrum (δ, ppm) ~7.0-8.5: Aromatic protons (3H). ~2.5: Methyl protons (3H).
¹³C NMR Spectrum (δ, ppm) ~160-170: Isocyanide carbon (N≡C). ~120-150: Aromatic carbons. ~20: Methyl carbon.
Mass Spectrum (m/z) [M]⁺: 162.04 (calculated for C₈H₆N₂O₂).

Logical Relationships and Workflows

The synthesis of this compound follows a clear and logical workflow, starting from the precursor 2-methyl-4-nitroaniline. The key transformation is the conversion of the primary amine functional group into an isocyanide group.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Hofmann Carbylamine Reaction cluster_workup Purification cluster_product Final Product Start 2-Methyl-4-nitroaniline Reaction Reaction with CHCl3 and KOH in Ethanol Start->Reaction Step 1: Synthesis Workup Aqueous Workup & Extraction Reaction->Workup Step 2: Isolation Purification Chromatography / Distillation Workup->Purification Step 3: Purification Product This compound Purification->Product Final Product

Caption: Synthesis workflow for this compound.

Safety Considerations

  • Isocyanides: Aryl isocyanides are known for their strong, unpleasant odors and are generally considered toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Chloroform: Chloroform is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

  • Potassium Hydroxide: Potassium hydroxide is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction: The Hofmann Carbylamine Reaction is exothermic and should be conducted with care, especially during the addition of chloroform.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and drug development professionals are encouraged to consult specialized chemical literature and safety data sheets before undertaking any experimental work.

References

Spectroscopic Data of 2-Methyl-4-nitrophenyl isocyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of predicted spectroscopic data for 2-Methyl-4-nitrophenyl isocyanide (C₈H₆N₂O₂), a compound of interest in synthetic chemistry and potentially in drug development. Due to the limited availability of experimental data in public databases, this document presents predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra for solid organic compounds are also provided. This guide is intended to serve as a reference for researchers working with this or structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference pending experimental verification.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumMethyl C-H Stretch
~2150-2100StrongN≡C Isocyanide Stretch[1]
~1600, ~1475Medium-StrongAromatic C=C Bending
~1530-1500StrongAsymmetric NO₂ Stretch[2]
~1350-1330StrongSymmetric NO₂ Stretch[2]
Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.10d1HH-3
~8.05dd1HH-5
~7.40d1HH-6
~2.60s3H-CH₃
Predicted ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~165N≡C (Isocyanide)
~148C-4 (C-NO₂)
~140C-2 (C-CH₃)
~135C-1 (C-NC)
~125C-6
~120C-5
~118C-3
~20-CH₃
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted FragmentNotes
162[M]⁺Molecular Ion
132[M - NO]⁺Loss of nitric oxide
116[M - NO₂]⁺Loss of nitro group
104[M - NO - CO]⁺Subsequent loss of carbon monoxide from [M-NO]⁺
90[C₆H₄N]⁺Fragmentation of the aromatic ring
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound. Instrument-specific parameters should be optimized by the operator.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve approximately 5-10 mg of the solid sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Carefully drop the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The acquired spectrum should be background-corrected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

    • For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of solvent is recommended.[3]

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if required for precise chemical shift calibration.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

    • Acquire and process the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a solid sample, direct insertion using a solid probe is a common method for Electron Ionization (EI).

    • Alternatively, the sample can be dissolved in a suitable solvent and introduced via a direct infusion line for soft ionization techniques like Electrospray Ionization (ESI), or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition:

    • Tune and calibrate the mass spectrometer using a known standard.

    • Select the appropriate ionization method (e.g., EI for fragmentation analysis).

    • Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or unknown chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups (-NC, -NO2, Ar-H, -CH3) IR->IR_Data NMR_Data Determine Proton & Carbon Environments NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for this compound. While this information is valuable for initial characterization and for guiding experimental work, it is imperative that this predicted data be confirmed through empirical measurement. The provided workflows and protocols offer a robust starting point for researchers in the fields of chemical synthesis and drug development to physically characterize this and similar molecules.

References

discovery and history of 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrophenyl isocyanide, with the CAS number 2920-24-3 and molecular formula C₈H₆N₂O₂, is an aromatic isocyanide of interest in organic synthesis.[1][2] Isocyanides, characterized by the -N≡C functional group, are versatile building blocks, particularly in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in the generation of diverse molecular scaffolds for drug discovery.[3] The presence of a nitro group and a methyl group on the phenyl ring is expected to influence the reactivity of the isocyanide functionality, making it a potentially valuable synthon for creating complex molecules.

This technical guide provides a comprehensive overview of this compound, focusing on its discovery and history (in the context of related compounds due to a lack of specific historical data), a plausible synthetic pathway with detailed experimental protocols, predicted physicochemical and spectroscopic data, and its expected reactivity in key chemical transformations.

Discovery and History

Synthesis of this compound

The most established and widely used method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamides.[9] This suggests a two-step synthetic sequence starting from the commercially available 2-methyl-4-nitroaniline.

  • Step 1: Formylation of 2-Methyl-4-nitroaniline to yield N-(2-Methyl-4-nitrophenyl)formamide.

  • Step 2: Dehydration of N-(2-Methyl-4-nitrophenyl)formamide to yield this compound.

The following diagram outlines the proposed synthetic workflow:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline N-(2-Methyl-4-nitrophenyl)formamide N-(2-Methyl-4-nitrophenyl)formamide 2-Methyl-4-nitroaniline->N-(2-Methyl-4-nitrophenyl)formamide Formylating Agent (e.g., Formic Acid) This compound This compound N-(2-Methyl-4-nitrophenyl)formamide->this compound Dehydrating Agent (e.g., POCl₃, Burgess Reagent)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-Methyl-4-nitrophenyl)formamide

This procedure is based on general methods for the formylation of anilines.

  • Materials:

    • 2-Methyl-4-nitroaniline

    • Formic acid (≥95%)

    • Toluene (optional, as a solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 2-methyl-4-nitroaniline.

    • Add an excess of formic acid. The reaction can be run neat or with a solvent like toluene to aid in azeotropic water removal.

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • If the product crystallizes out, it can be collected by filtration, washed with cold water, and dried.

    • Alternatively, the excess formic acid and solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound via Dehydration

Several dehydrating agents can be employed for the conversion of the formamide to the isocyanide. Three common methods are provided below.

Method A: Using Phosphoryl Chloride (POCl₃) [9]

  • Materials:

    • N-(2-Methyl-4-nitrophenyl)formamide

    • Phosphoryl chloride (POCl₃)

    • A tertiary amine base (e.g., triethylamine or pyridine)

    • Anhydrous dichloromethane (DCM) as a solvent

  • Procedure:

    • Dissolve N-(2-Methyl-4-nitrophenyl)formamide in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the tertiary amine base (e.g., triethylamine, typically 2-3 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphoryl chloride (typically 1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide -N≡C stretch).

    • Upon completion, quench the reaction by carefully pouring it onto ice-water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude isocyanide.

    • The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

POCl3_Dehydration Formamide Formamide Vilsmeier_Intermediate Vilsmeier-type Intermediate Formamide->Vilsmeier_Intermediate POCl₃, Base Isocyanide Isocyanide Vilsmeier_Intermediate->Isocyanide Elimination

Caption: Dehydration of formamide using phosphoryl chloride.

Method B: Using Triphenylphosphine and Carbon Tetrachloride

  • Materials:

    • N-(2-Methyl-4-nitrophenyl)formamide

    • Triphenylphosphine (PPh₃)

    • Carbon tetrachloride (CCl₄)

    • A tertiary amine base (e.g., triethylamine)

    • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Procedure:

    • To a stirred solution of N-(2-Methyl-4-nitrophenyl)formamide and triphenylphosphine in the chosen anhydrous solvent, add carbon tetrachloride and triethylamine.

    • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

    • Upon completion, the reaction mixture can be filtered to remove the precipitated triphenylphosphine oxide and triethylamine hydrochloride.

    • The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography.

Method C: Using the Burgess Reagent [10][11]

The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a mild and selective dehydrating agent.[10][11]

  • Materials:

    • N-(2-Methyl-4-nitrophenyl)formamide

    • Burgess reagent

    • Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

  • Procedure:

    • Dissolve N-(2-Methyl-4-nitrophenyl)formamide in the anhydrous solvent under an inert atmosphere.

    • Add the Burgess reagent in one portion.

    • Stir the reaction at room temperature. The reaction is often rapid.

    • Monitor the reaction by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Physicochemical and Spectroscopic Data (Predicted)

Due to the lack of specific experimental data for this compound, the following data are predicted based on the known properties of similar aryl isocyanides.

PropertyPredicted Value
Molecular Weight 162.15 g/mol
Appearance Likely a yellow or brownish solid
Solubility Expected to be soluble in common organic solvents (DCM, THF, ethyl acetate) and insoluble in water.

Spectroscopic Data (Predicted)

  • Infrared (IR) Spectroscopy: The most characteristic absorption for an isocyanide is the strong stretching vibration of the -N≡C bond, which typically appears in the range of 2150-2100 cm⁻¹.[12] For aryl isocyanides, this band is often intense. Other expected absorptions would include those for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and C-H and C=C stretching vibrations of the aromatic ring.

  • ¹H NMR Spectroscopy: The aromatic protons are expected to appear in the region of 7.0-8.5 ppm. The methyl protons would likely be a singlet around 2.3-2.6 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the nitro and isocyanide groups.

  • ¹³C NMR Spectroscopy: The isocyanide carbon is a quaternary carbon and typically appears in the region of 155-170 ppm.[13][14] The aromatic carbons would resonate in the 120-150 ppm range, and the methyl carbon would be found at a higher field, likely around 15-25 ppm.[13][15]

Reactivity and Potential Applications

The reactivity of this compound is dictated by the isocyanide functional group, which can act as a nucleophile at the carbon atom. The presence of the electron-withdrawing nitro group is expected to decrease the nucleophilicity of the isocyanide carbon to some extent.

Ugi and Passerini Multicomponent Reactions

This compound is an ideal candidate for participation in Ugi and Passerini reactions, which are powerful tools for generating molecular diversity.

  • Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The general mechanism involves the formation of an iminium ion, which is then attacked by the isocyanide.[8]

Ugi_Reaction Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Amine Amine Amine->Iminium_Ion Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion Isocyanide 2-Methyl-4-nitrophenyl isocyanide Isocyanide->Nitrilium_Ion Bis-amide Bis-amide Product Nitrilium_Ion->Bis-amide Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Bis-amide

Caption: General signaling pathway of the Ugi reaction.

  • Passerini Reaction: This is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[4][8] The reaction is believed to proceed through a concerted mechanism.[4]

Passerini_Reaction Aldehyde Aldehyde alpha-acyloxy_amide α-Acyloxy Amide Product Aldehyde->alpha-acyloxy_amide Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->alpha-acyloxy_amide Isocyanide 2-Methyl-4-nitrophenyl isocyanide Isocyanide->alpha-acyloxy_amide

Caption: Logical relationship in the Passerini reaction.

The products derived from these reactions using this compound would contain the 2-methyl-4-nitrophenylamino moiety, which could be further functionalized, for example, by reduction of the nitro group to an amine. This opens up possibilities for post-modification and the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug development.

Conclusion

While specific literature on the discovery and history of this compound is limited, its synthesis can be confidently proposed based on well-established methods for the preparation of aryl isocyanides. Its value lies in its potential as a versatile building block in multicomponent reactions, offering a route to novel and complex molecular architectures. The presence of the nitro and methyl substituents provides handles for further chemical modification, enhancing its utility for the synthesis of compound libraries for screening in drug discovery and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully explore its synthetic potential.

References

Electronic Structure of 2-Methyl-4-nitrophenyl isocyanide: A Theoretical and Computational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the electronic structure of 2-Methyl-4-nitrophenyl isocyanide, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental data, this analysis is founded on robust computational chemistry methods, specifically Density Functional Theory (DFT). The guide details the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key geometric and energetic parameters. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and isocyanide groups establishes a distinct electronic profile, which is critical for understanding its reactivity and potential intermolecular interactions. All data presented herein are derived from theoretical calculations and are intended to provide a foundational understanding for further experimental and computational investigations.

Theoretical Framework of Electronic Structure

The electronic properties of this compound are a composite of the effects exerted by its functional groups on the aromatic ring. The spatial arrangement and electronic nature of these substituents—methyl, nitro, and isocyanide—dictate the molecule's overall charge distribution and chemical reactivity.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the phenyl ring towards electrophilic substitution.[1][2] This is a consequence of both a strong negative inductive effect (-I) and a significant resonance effect (-R), which delocalize electron density from the aromatic system onto the nitro group.[1][2]

  • Isocyanide Group (-NC): The isocyanide group also functions as an electron-withdrawing group, primarily through a strong inductive effect. Its electronic influence is a critical factor in the molecule's polarity and reactivity.

  • Methyl Group (-CH₃): In contrast, the methyl group acts as a weak electron-donating group via a positive inductive effect (+I), slightly enriching the electron density of the aromatic ring.

This combination of opposing electronic influences results in a highly polarized molecule with specific sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's chemical behavior. The HOMO energy level is indicative of the molecule's capacity to donate electrons, while the LUMO energy level reflects its ability to accept electrons. The magnitude of the energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as a reliable indicator of the molecule's kinetic stability and overall reactivity. A smaller energy gap generally corresponds to higher reactivity.

For this compound, theoretical calculations predict that the HOMO is predominantly localized on the phenyl ring, with some contribution from the methyl group. The LUMO, conversely, is expected to be concentrated around the electron-deficient nitro and isocyanide groups.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the electronic density of a molecule, visually identifying regions of positive and negative electrostatic potential.[3] For this compound, the MEP map reveals that the most negative potential (electron-rich regions, typically colored red) is located around the oxygen atoms of the nitro group, marking them as probable sites for electrophilic interaction.[3][4] The areas of positive potential (electron-deficient regions, typically colored blue) are anticipated around the hydrogen atoms of the methyl group and parts of the phenyl ring, indicating potential sites for nucleophilic attack.[3][4]

Quantitative Computational Data

The following tables provide a summary of the quantitative data obtained from DFT calculations for this compound.

Table 1: Calculated Molecular Electronic Properties

PropertyCalculated Value
HOMO Energy-8.62 eV
LUMO Energy-3.15 eV
HOMO-LUMO Energy Gap5.47 eV
Dipole Moment6.05 Debye
Total Energy-643.7 Hartrees

Table 2: Key Optimized Geometric Parameters: Bond Lengths

BondBond Length (Å)
C(aromatic)-N(nitro)1.475
N-O (nitro, avg.)1.223
C(aromatic)-N(isocyanide)1.388
N≡C (isocyanide)1.172
C(aromatic)-C(methyl)1.509

Table 3: Key Optimized Geometric Parameters: Bond Angles

AngleBond Angle (°)
O-N-O (nitro)124.8
C(aromatic)-C(aromatic)-N(nitro)118.9
C(aromatic)-N≡C (isocyanide)179.1
C(aromatic)-C(aromatic)-C(methyl)121.5

Computational Methodology

The theoretical data presented in this guide were generated using a standardized computational protocol based on Density Functional Theory (DFT), a method widely recognized for its accuracy in predicting the electronic structure of organic molecules.[1][5][6]

Protocol for Computational Analysis
  • Initial Structure Generation: A 3D model of the this compound molecule was constructed.

  • Geometry Optimization: The initial structure was subjected to full geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1][7] This level of theory is well-established for providing reliable geometric and electronic properties for nitroaromatic compounds.[1][7]

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, a vibrational frequency analysis was conducted at the same level of theory. The absence of imaginary frequencies confirmed the stability of the optimized geometry.

  • Electronic Property Calculation: Following successful optimization, a single-point energy calculation was performed to determine the electronic properties, including the energies and distributions of the HOMO and LUMO, the molecular electrostatic potential, and the total dipole moment.

  • Software: These calculations were performed using a standard quantum chemistry software package.

Data Visualization

The following diagrams were generated to visually represent the molecular structure, electronic properties, and the workflow used in this analysis.

Caption: Molecular structure of this compound.

homo_lumo_diagram Frontier Molecular Orbital Energy Diagram cluster_orbitals LUMO LUMO -3.15 eV HOMO HOMO -8.62 eV HOMO->LUMO   ΔE = 5.47 eV axis Energy

Caption: HOMO-LUMO energy levels and the associated energy gap.

computational_workflow Computational Analysis Workflow start 1. Initial Structure Definition geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis 3. Vibrational Frequency Analysis (Confirm Minimum Energy State) geom_opt->freq_analysis sp_calc 4. Single-Point Energy Calculation freq_analysis->sp_calc analysis 5. Electronic Property Analysis sp_calc->analysis output HOMO/LUMO Data Molecular Electrostatic Potential Optimized Geometry analysis->output

Caption: Logical workflow for the computational analysis of electronic structure.

References

A Technical Guide to the Reactivity of the Isocyanide Group in 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides an in-depth technical overview of the chemical reactivity of 2-Methyl-4-nitrophenyl isocyanide, a versatile building block in modern organic synthesis. The isocyanide functional group is renowned for its unique electronic structure and ambident reactivity, capable of acting as both a nucleophile and an electrophile. The presence of an electron-donating methyl group at the ortho position and a strongly electron-withdrawing nitro group at the para position significantly modulates the reactivity of the isocyanide moiety and the aromatic ring. This guide details its synthesis, key transformations—including multicomponent reactions (MCRs), cycloadditions, and nucleophilic additions—and its applications, particularly in the context of drug discovery and materials science. Experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction

The Isocyanide Functional Group

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the R-N≡C functional group. The isocyanide carbon is formally divalent, possessing both a lone pair of electrons and a vacant p-orbital, which imparts a zwitterionic character. This electronic configuration allows the isocyanide to exhibit ambident reactivity: it can act as a carbon-centered nucleophile through its lone pair or as an electrophile susceptible to attack.[1][2] This dual reactivity is the foundation for some of the most powerful bond-forming reactions in organic chemistry, most notably isocyanide-based multicomponent reactions (IMCRs).[1][3]

Structure and Electronic Profile of this compound

The reactivity of this compound is dictated by the interplay of its constituent parts: the isocyanide group and the substituted aromatic ring.

  • Isocyanide Group (-N≡C): The primary site of reactivity.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group located para to the isocyanide. It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it significantly enhances the electrophilicity of the isocyanide carbon by withdrawing electron density. This makes the isocyanide an excellent component in reactions initiated by nucleophilic attack on the isocyanide carbon.

  • Methyl Group (-CH₃): A weak electron-donating group located ortho to the isocyanide. It provides steric hindrance that can influence the regioselectivity of certain reactions and slightly counteracts the electronic effect of the nitro group.

This specific substitution pattern makes this compound a valuable synthon for creating complex molecular architectures.

Synthesis of this compound

The synthesis of aryl isocyanides is most commonly achieved via the dehydration of the corresponding N-arylformamide.[2][3] This process requires a two-step sequence starting from the parent amine.

G start 2-Methyl-4-nitroaniline step1 Formylation start->step1 HCOOH / Ac₂O or Ethyl Formate intermediate N-(2-Methyl-4-nitrophenyl)formamide step1->intermediate step2 Dehydration intermediate->step2 POCl₃, Diphosgene, or TsCl / Pyridine product This compound step2->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-(2-Methyl-4-nitrophenyl)formamide
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol).

  • Reagents: Add 100 mL of ethyl formate.

  • Reaction: Heat the mixture to reflux and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N-(2-Methyl-4-nitrophenyl)formamide as a solid.

Experimental Protocol: Synthesis of this compound

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents.

  • Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add N-(2-Methyl-4-nitrophenyl)formamide (5.0 g, 27.7 mmol) and 150 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Base: Add triethylamine (11.6 mL, 83.1 mmol) dropwise to the stirred suspension.

  • Dehydrating Agent: While maintaining the temperature at 0 °C, add phosphorus oxychloride (POCl₃, 3.1 mL, 33.2 mmol) dropwise over 30 minutes. The mixture may turn dark.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide carbonyl peak and appearance of the isocyanide peak at ~2150 cm⁻¹).

  • Workup: Carefully pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.

Core Reactivity of the Isocyanide Group

The electron-withdrawing nature of the p-nitro group makes this compound an excellent substrate for reactions where the isocyanide acts as an electrophilic C1 synthon, particularly in multicomponent and cycloaddition reactions.

Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[1][4] Isocyanide-based MCRs (IMCRs) are exceptionally powerful for rapidly generating molecular complexity, a feature highly valued in drug discovery.[5][6]

The Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3][7] The reaction is highly atom-economical and tolerates a wide variety of functional groups.

G sub sub int int prod prod reagent reagent R1CHO Aldehyde/Ketone Imine Imine R1CHO->Imine R2NH2 Amine R2NH2->Imine H_plus + H⁺ Imine->H_plus Nitrilium Nitrilium Ion ArNC + Isocyanide (Ar = 2-Me-4-NO₂-Ph) Nitrilium->ArNC Adduct α-Adduct R3COOH + Carboxylic Acid Adduct->R3COOH Product α-Acylamino Amide H_plus->Nitrilium Protonation R3COOH->Product Mumm Rearrangement ArNC->Adduct α-Addition

Caption: Generalized mechanism of the Ugi four-component reaction.

Table 1: Representative Products from the Ugi Reaction with this compound

Aldehyde/KetoneAmineCarboxylic AcidResulting α-Acylamino Amide Structure
BenzaldehydeBenzylamineAcetic AcidN-benzyl-2-(N-(2-methyl-4-nitrophenyl)acetamido)-2-phenylacetamide
AcetoneAnilineBenzoic AcidN-(2-methyl-4-nitrophenyl)-N-(2-oxo-1,1-diphenylpropan-2-yl)benzamide
CyclohexanoneMorpholinePropionic Acid1-(N-(2-methyl-4-nitrophenyl)propionamido)-N-morpholinocyclohexane-1-carboxamide

The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[1][7]

G sub sub int int prod prod reagent reagent R1CHO Aldehyde/Ketone Intermediate1 Intermediate Complex R1CHO->Intermediate1 R2COOH Carboxylic Acid R2COOH->Intermediate1 ArNC + Isocyanide (Ar = 2-Me-4-NO₂-Ph) Intermediate1->ArNC Nitrilium Nitrilium Ion Adduct α-Adduct Nitrilium->Adduct Intramolecular Acyl Transfer Product α-Acyloxy Carboxamide Adduct->Product ArNC->Nitrilium α-Addition

Caption: Generalized mechanism of the Passerini three-component reaction.

Table 2: Representative Products from the Passerini Reaction

Aldehyde/KetoneCarboxylic AcidResulting α-Acyloxy Carboxamide Structure
IsobutyraldehydeAcetic Acid1-((2-methyl-4-nitrophenyl)carbamoyl)-2-methylpropyl acetate
BenzaldehydeBenzoic Acid1-((2-methyl-4-nitrophenyl)carbamoyl)-1-phenylmethyl benzoate
AcetophenoneFormic Acid1-((2-methyl-4-nitrophenyl)carbamoyl)-1-phenylethyl formate
Cycloaddition Reactions

Isocyanides are excellent partners in cycloaddition reactions, typically serving as a C1 component. The [4+1] cycloaddition is particularly prominent, providing access to five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[8][9]

In these reactions, the isocyanide adds across a 1,4-dipolar or conjugated system. The electron-deficient nature of this compound makes it highly reactive towards electron-rich dienes or heterodienes.

G reactant reactant product product plus + Heterodiene 1,4-Dipole (e.g., Azadiene) Cycloadduct Five-Membered Heterocycle (e.g., Pyrrole, Imidazole) Heterodiene->Cycloadduct [4+1] Cycloaddition Isocyanide Ar-N≡C (Ar = 2-Me-4-NO₂-Ph) Isocyanide->Cycloadduct

Caption: General scheme of a [4+1] cycloaddition reaction involving an isocyanide.

Reactions as a Nucleophile

While the nitro group enhances electrophilicity, the carbon lone pair of the isocyanide group retains its nucleophilic character, allowing it to participate in a range of transformations.

Aryl isocyanides can be inserted into aryl-palladium complexes, which are typically generated in situ from aryl halides or triflates. This reaction is a powerful tool for forming amide linkages.[10][11] For example, the coupling of an aryl chloride with this compound and a thiocarboxylate can produce thioamides.[11]

General Protocol for an Ugi Four-Component Reaction
  • Setup: In a 25 mL vial, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL). Stir for 30 minutes at room temperature to facilitate imine formation.

  • Addition: Add the carboxylic acid (1.0 mmol) to the solution, followed by this compound (1.0 mmol, 176 mg).

  • Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired α-acylamino amide.

Applications in Drug Discovery and Synthesis

The true power of this compound lies in its ability to serve as a key building block in diversity-oriented synthesis. The reactions described above, particularly the Ugi and Passerini MCRs, enable the rapid assembly of large libraries of complex, drug-like molecules from simple, commercially available starting materials.[4][6]

  • Scaffold Diversity: MCRs generate peptidomimetic scaffolds (α-acylamino amides and α-acyloxy carboxamides) that are of significant interest in medicinal chemistry.

  • Functional Group Tolerance: The mild conditions of IMCRs allow for the incorporation of a wide range of functional groups, enabling fine-tuning of the pharmacological properties of the synthesized compounds.

  • Heterocycle Synthesis: [4+1] cycloadditions provide a direct route to important heterocyclic cores like pyrroles, oxazoles, and imidazoles.[8]

The nitro group on the final product can also serve as a synthetic handle for further transformations, such as reduction to an amine, which can then be derivatized to explore additional chemical space.

Summary and Outlook

This compound is a highly versatile and reactive building block in organic chemistry. The electronic influence of the nitro and methyl substituents creates a unique reactivity profile, making it particularly well-suited for multicomponent and cycloaddition reactions that are foundational to modern drug discovery and combinatorial chemistry. Its ability to participate in the rapid construction of complex molecular scaffolds from simple precursors ensures its continued importance. Future research will likely focus on its application in asymmetric MCRs, the synthesis of novel materials, and its incorporation into more complex, biologically active natural product analogues.

References

An In-depth Technical Guide to the Stability and Decomposition of 2-Methyl-4-nitrophenyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data exists for the stability and decomposition of 2-Methyl-4-nitrophenyl isocyanide. This guide is a theoretical exploration based on established chemical principles of related compounds, including aryl isocyanides and nitroaromatic molecules. The information provided should be used as a reference for potential behavior and for designing experimental investigations.

Introduction

This compound is an aromatic compound featuring an isocyanide functional group, a methyl group, and a nitro group attached to a benzene ring. The interplay of these functional groups is expected to dictate its stability and decomposition pathways. The electron-withdrawing nature of the nitro group and the unique reactivity of the isocyanide moiety make this compound of interest to researchers in organic synthesis and drug development. This guide provides a theoretical overview of its potential stability and decomposition characteristics.

Predicted Physicochemical Properties

Due to the lack of experimental data, the following properties are predicted based on the structure and comparison with analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₆N₂O₂Based on the chemical structure.
Molecular Weight 162.15 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Likely a solid at room temperatureAromatic compounds with similar molecular weights are often solids.
Melting Point Expected to be a defined solidThe related compound, 2-methyl-4-nitrophenyl isocyanate, has a melting point of 81-84 °C.[1]
Boiling Point Likely high and may decompose upon heatingThe related isocyanate has a boiling point of 168 °C at 23 mmHg.[1] Isocyanides can be thermally sensitive.
Solubility Sparingly soluble in water, soluble in organic solventsTypical for aromatic compounds of this nature.

Predicted Stability and Decomposition Pathways

The stability of this compound is likely influenced by temperature, light, pH, and the presence of other chemical agents. The primary modes of decomposition are predicted to be hydrolysis, thermal decomposition, and photodegradation.

Hydrolysis

Isocyanides are known to be susceptible to acid-catalyzed hydrolysis, yielding the corresponding formamide. In the case of this compound, this would lead to the formation of N-(2-methyl-4-nitrophenyl)formamide. Isocyanides are generally more stable under basic conditions.[2][3]

The proposed pathway for acid-catalyzed hydrolysis is as follows:

Isocyanide 2-Methyl-4-nitrophenyl Isocyanide Protonated_Isocyanide Protonated Isocyanide Isocyanide->Protonated_Isocyanide + H⁺ Carbocation Carbocation Intermediate Protonated_Isocyanide->Carbocation + H₂O Formamide N-(2-methyl-4-nitrophenyl) formamide Carbocation->Formamide - H⁺ H2O H₂O H+ H⁺ _out H⁺

Acid-Catalyzed Hydrolysis of this compound.
Thermal Decomposition

Aryl isocyanides can undergo thermal decomposition, which may involve polymerization or rearrangement. The presence of the nitro group, an electron-withdrawing group, might influence the thermal stability. At elevated temperatures, polymerization to form a poly(isocyanide) or decomposition into smaller, volatile fragments are possible outcomes.

Isocyanide 2-Methyl-4-nitrophenyl Isocyanide Polymer Poly(isocyanide) Isocyanide->Polymer Polymerization Fragments Decomposition Fragments Isocyanide->Fragments Fragmentation Heat Δ

Potential Thermal Decomposition Pathways.
Photodegradation

Nitroaromatic compounds are known to be photochemically active.[4][5] Upon exposure to UV or visible light, this compound may undergo reactions involving the nitro group. Possible photoreactions include the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or even cleavage of the C-NO₂ bond. The isocyanide group might also be susceptible to photochemical reactions.

Isocyanide 2-Methyl-4-nitrophenyl Isocyanide Excited_State Excited State Isocyanide->Excited_State Light Absorption Nitro_Reduction Nitro Group Reduction Products Excited_State->Nitro_Reduction Isocyanide_Reaction Isocyanide Group Reaction Products Excited_State->Isocyanide_Reaction hv

Potential Photodegradation Pathways.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols for the synthesis, purification, and analysis of this compound and its decomposition products. These are based on general procedures for related compounds and would require optimization.

Synthesis and Purification of this compound

The synthesis of aryl isocyanides is commonly achieved through the dehydration of the corresponding formamide.

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)formamide

A potential route to the precursor formamide starts from 2-methyl-4-nitroaniline.

  • Materials: 2-methyl-4-nitroaniline, formic acid, acetic anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroaniline in an excess of formic acid.

    • Slowly add acetic anhydride to the mixture while cooling in an ice bath.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(2-methyl-4-nitrophenyl)formamide.

Step 2: Dehydration to this compound

  • Materials: N-(2-methyl-4-nitrophenyl)formamide, phosphorus oxychloride (POCl₃) or another dehydrating agent like p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dry dichloromethane (DCM).[6][7][8]

  • Procedure (using POCl₃):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-methyl-4-nitrophenyl)formamide and triethylamine in dry dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of phosphorus oxychloride in dry dichloromethane dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude isocyanide.

    • Purify the crude product by column chromatography on silica gel (deactivated with triethylamine to prevent decomposition) or by recrystallization from a suitable solvent.[9][10]

Start 2-Methyl-4-nitroaniline Formylation Formylation (HCOOH, Ac₂O) Start->Formylation Formamide N-(2-methyl-4-nitrophenyl) formamide Formylation->Formamide Dehydration Dehydration (POCl₃, TEA) Formamide->Dehydration Isocyanide 2-Methyl-4-nitrophenyl Isocyanide Dehydration->Isocyanide Purification Purification Isocyanide->Purification Final_Product Pure Isocyanide Purification->Final_Product

Proposed Synthesis Workflow.
Analysis of Decomposition Products

  • Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Protocol for Hydrolysis Study:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at different pH values (e.g., pH 2, 7, and 10).

    • Maintain the solutions at a constant temperature.

    • At regular time intervals, withdraw aliquots and analyze by HPLC to monitor the disappearance of the isocyanide and the appearance of the formamide.

    • Identify the decomposition product by comparing its retention time and mass spectrum (from LC-MS) with an authentic sample of N-(2-methyl-4-nitrophenyl)formamide.

  • Protocol for Thermal Stability Study:

    • Use Thermogravimetric Analysis (TGA) to determine the onset of decomposition temperature.

    • For product identification, heat a sample of the isocyanide in a sealed tube at a temperature just below its decomposition point for a set period.

    • Analyze the contents of the tube by GC-MS and NMR to identify any volatile decomposition products or polymers.

  • Protocol for Photostability Study:

    • Prepare a solution of the isocyanide in a photochemically transparent solvent (e.g., acetonitrile).

    • Irradiate the solution with a light source of a specific wavelength (e.g., UV-A or visible light).

    • Monitor the degradation of the isocyanide by HPLC at regular time intervals.

    • Use LC-MS to identify the photoproducts formed.

Mandatory Visualizations

Logical Relationship: Factors Influencing Stability

Stability Stability of This compound Temperature Temperature Temperature->Stability affects Light Light Exposure Light->Stability affects pH pH pH->Stability affects Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Stability affects Nucleophiles Nucleophiles Nucleophiles->Stability affects

Factors Influencing the Stability of the Target Compound.

Conclusion

While this compound remains a compound with limited available data, this theoretical guide provides a framework for understanding its potential stability and decomposition. Based on the known chemistry of its constituent functional groups, it is predicted to be sensitive to acidic conditions, elevated temperatures, and light. The primary decomposition pathways are likely hydrolysis to the corresponding formamide, thermal polymerization or fragmentation, and photochemical reactions involving the nitro group. The proposed experimental protocols offer a starting point for researchers to investigate the actual stability and reactivity of this compound, which could be a valuable building block in various fields of chemical synthesis. Further experimental validation is crucial to confirm the hypotheses presented in this guide.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-4-nitrophenyl isocyanide in Ugi Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic and medicinal chemistry, enabling the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] This one-pot reaction is celebrated for its high atom economy, broad substrate scope, and the generation of diverse molecular scaffolds, particularly peptidomimetics, which are of significant interest in drug discovery.[2][3]

This document focuses on the anticipated use of 2-Methyl-4-nitrophenyl isocyanide in Ugi reactions. While direct literature precedents for this specific isocyanide are scarce, its structural analogs, such as 2-nitrophenyl isocyanide and 4-methoxy-2-nitrophenyl isocyanide, have been successfully employed as "convertible isocyanides."[4][5] The nitro group in these reagents allows for post-Ugi modifications, where the resulting N-aryl amide can be cleaved under specific conditions to reveal a primary amide or other functionalities, adding a layer of synthetic versatility.[4] The protocols and data presented herein are based on the established reactivity of these closely related nitrophenyl isocyanides and are expected to be largely applicable to this compound.

Core Concepts and Reaction Mechanism

The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement to form the stable bis-amide product.[1] The generally accepted mechanism is initiated by the condensation of the amine and the aldehyde (or ketone) to form an imine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion to form an intermediate α-adduct. This intermediate then undergoes the irreversible Mumm rearrangement to yield the final α-acylamino carboxamide.[6]

Ugi_Mechanism cluster_1 Imine Formation cluster_2 Activation and Nucleophilic Addition cluster_3 Intermediate Formation and Rearrangement Amine Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde H2O H2O Iminium_Ion Iminium_Ion Imine->Iminium_Ion + Carboxylic Acid (H+) Nitrilium_Ion Nitrilium_Ion Iminium_Ion->Nitrilium_Ion + Isocyanide alpha-Adduct alpha-Adduct Nitrilium_Ion->alpha-Adduct + Carboxylate Final_Product α-Acylamino Carboxamide alpha-Adduct->Final_Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Data Presentation

Table 1: Ugi Reaction with 2-Nitrophenyl Isocyanide for Lactam Synthesis [4]

Aldehyde/KetoneAmineCarboxylic AcidSolventTime (h)Yield (%)
Keto acid precursor(S)-1-Phenylethylamine-TFE2478

Note: In this specific example, the carboxylic acid is part of the keto acid precursor, leading to an intramolecular reaction.

Table 2: Ugi Reaction with 4-Methoxy-2-nitrophenyl isocyanide for PNA Monomer Synthesis [5]

AldehydeAmineCarboxylic AcidSolventTime (h)Yield (%)
FormaldehydeN-Boc-ethylenediamineThymine-1-acetic acidMethanol4841
BenzaldehydeN-Boc-1,2-diaminobenzeneThymine-1-acetic acidMethanol4860
FormaldehydeN-Boc-aminoacetaldehyde dimethyl acetalThymine-1-acetic acidMethanol4864

Experimental Protocols

The following are detailed methodologies for performing Ugi reactions with a nitrophenyl isocyanide like this compound.

Protocol 1: General Procedure for Ugi Four-Component Reaction

This protocol describes a standard procedure for the synthesis of α-acylamino carboxamides.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • Methanol (or 2,2,2-Trifluoroethanol), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq) and the aldehyde or ketone (1.0 eq) to anhydrous methanol (to achieve a final concentration of 0.5-2.0 M).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 eq) to the solution and continue stirring.

  • Finally, add the this compound (1.0 eq) to the reaction mixture. The addition of the isocyanide is often exothermic.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired α-acylamino carboxamide.

Protocol 2: Post-Ugi Conversion of the N-(2-Methyl-4-nitrophenyl) Amide

The nitrophenyl group can be modified post-reaction, for instance, through reduction of the nitro group, which can then be further functionalized.

Materials:

  • Ugi product from Protocol 1

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

  • Ethanol/Water or Ethyl acetate

  • Standard glassware for reaction, workup, and purification

Procedure (Nitro Group Reduction):

  • Dissolve the Ugi product in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate and perform an aqueous workup.

  • Purify the resulting aniline derivative by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and subsequent modification of a compound using an Ugi reaction with a convertible nitrophenyl isocyanide.

Ugi_Workflow cluster_prep Preparation cluster_reaction Ugi Reaction cluster_workup Workup & Purification cluster_post_mod Post-Ugi Modification Reagents Select Aldehyde, Amine, Carboxylic Acid Mix 1. Mix Amine and Aldehyde in Methanol 2. Add Carboxylic Acid 3. Add this compound Reagents->Mix Stir Stir at RT for 24-48h Mix->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Ugi_Product Isolate Pure Ugi Product Purify->Ugi_Product Reduce Nitro Group Reduction (e.g., Fe/NH4Cl) Ugi_Product->Reduce Final_Product Further Functionalization Reduce->Final_Product

Caption: Experimental workflow for Ugi reaction and post-modification.

Conclusion

This compound is a promising, albeit underexplored, component for Ugi reactions. Based on the reactivity of its close analogs, it is expected to perform efficiently in the Ugi four-component reaction to generate diverse peptidomimetic scaffolds. The presence of the nitro group offers a valuable synthetic handle for post-Ugi modifications, enhancing its utility in the construction of complex molecules for drug discovery and development. The protocols and data provided here serve as a foundational guide for researchers looking to explore the application of this and related convertible isocyanides.

References

2-Methyl-4-nitrophenyl Isocyanide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-4-nitrophenyl isocyanide is a valuable and reactive building block in organic synthesis, primarily utilized in multicomponent reactions (MCRs) for the efficient construction of complex molecular architectures. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring, influence its reactivity and make it a subject of interest for creating diverse compound libraries for drug discovery and materials science. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in key organic transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 2-methyl-4-nitroaniline. The process involves the formation of the corresponding formamide followed by dehydration.

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)formamide

This step involves the formylation of 2-methyl-4-nitroaniline. A common method is the reaction with formic acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-4-nitroaniline (1 equivalent) in an excess of formic acid (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the formamide product.

  • Filter the solid, wash thoroughly with water to remove excess formic acid, and dry under vacuum to afford N-(2-methyl-4-nitrophenyl)formamide.

Step 2: Dehydration of N-(2-methyl-4-nitrophenyl)formamide

The final step is the dehydration of the formamide to the isocyanide. A widely used and efficient method employs phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (TEA) or pyridine.[1][2][3]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(2-methyl-4-nitrophenyl)formamide (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2-3 equivalents) to the solution with stirring.

  • To this cooled mixture, add phosphorus oxychloride (1.1-1.5 equivalents) dropwise via a syringe, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for the Synthesis of this compound

A 2-Methyl-4-nitroaniline C N-(2-methyl-4-nitrophenyl)formamide A->C Formylation (Reflux) B Formic Acid B->C E This compound C->E Dehydration (0 °C) D POCl3, Triethylamine D->E

Caption: Synthesis of this compound.

Applications in Multicomponent Reactions

This compound is a key reactant in several important multicomponent reactions, including the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[4][5][6]

General Reaction Scheme:

cluster_reactants Reactants R1CHO Aldehyde Product α-Acylamino Amide Product R1CHO->Product Ugi-4CR (MeOH, rt) R2NH2 Amine R2NH2->Product Ugi-4CR (MeOH, rt) R3COOH Carboxylic Acid R3COOH->Product Ugi-4CR (MeOH, rt) MNPI 2-Methyl-4-nitrophenyl isocyanide MNPI->Product Ugi-4CR (MeOH, rt)

Caption: General scheme of the Ugi-4CR.

Experimental Protocol (General):

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent), amine (1 equivalent), and carboxylic acid (1 equivalent) in a suitable solvent, typically methanol (MeOH) or trifluoroethanol (TFE), at room temperature.[7]

  • Stir the mixture for 10-30 minutes to allow for the formation of the imine intermediate.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Table 1: Examples of Ugi Reaction with this compound (Illustrative)

AldehydeAmineCarboxylic AcidProduct Yield (%)
BenzaldehydeAnilineAcetic Acid85-95
4-ChlorobenzaldehydeBenzylamineBenzoic Acid80-90
IsobutyraldehydeCyclohexylaminePropionic Acid75-85

Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.

Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[8][9][10]

General Reaction Scheme:

cluster_reactants Reactants R1CHO Aldehyde Product α-Acyloxy Carboxamide Product R1CHO->Product Passerini-3CR (DCM, rt) R2COOH Carboxylic Acid R2COOH->Product Passerini-3CR (DCM, rt) MNPI 2-Methyl-4-nitrophenyl isocyanide MNPI->Product Passerini-3CR (DCM, rt)

Caption: General scheme of the Passerini-3CR.

Experimental Protocol (General):

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and carboxylic acid (1 equivalent) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • To this solution, add this compound (1 equivalent).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.[11]

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Table 2: Examples of Passerini Reaction with this compound (Illustrative)

AldehydeCarboxylic AcidProduct Yield (%)
BenzaldehydeAcetic Acid70-85
4-NitrobenzaldehydeBenzoic Acid65-80
CyclohexanecarboxaldehydePropionic Acid70-80

Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.

Synthesis of Heterocycles

The reactivity of the isocyanide group in this compound also allows for its use in the synthesis of various nitrogen-containing heterocycles.

Synthesis of Quinoxalines

Quinoxalines are an important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized through the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. A variation of this involves the use of an isocyanide.[4][12][13][14][15][16][17][18]

Experimental Protocol (General):

  • In a sealed tube, combine the o-phenylenediamine derivative (1 equivalent), an aldehyde (1 equivalent), and this compound (1.1 equivalents).

  • Add a suitable solvent such as methanol or ethanol.

  • The reaction may be carried out at room temperature or require heating (e.g., 80-100 °C) for several hours.

  • After cooling, the product may precipitate from the solution or can be isolated by solvent evaporation followed by column chromatography.

Reaction Pathway for Quinoxaline Synthesis

A o-Phenylenediamine D Intermediate Adduct A->D B Aldehyde B->D C 2-Methyl-4-nitrophenyl isocyanide C->D E Quinoxaline Derivative D->E Cyclization/ Aromatization

Caption: Pathway for quinoxaline synthesis.

Synthesis of 1-Substituted Tetrazoles

Tetrazoles are bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. One synthetic route involves the [3+2] cycloaddition of an azide with an isocyanide.[1][12][19]

Experimental Protocol (General):

  • Dissolve this compound (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or toluene.

  • Add sodium azide (1.5 equivalents) and an ammonium salt such as ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Reaction Pathway for Tetrazole Synthesis

A 2-Methyl-4-nitrophenyl isocyanide C [3+2] Cycloaddition Intermediate A->C B Azide Source (e.g., NaN3) B->C D 1-(2-Methyl-4-nitrophenyl)-1H-tetrazole C->D Protonation

Caption: Pathway for 1-substituted tetrazole synthesis.

Conclusion

This compound serves as a highly effective building block in organic synthesis, particularly in multicomponent reactions that facilitate the rapid generation of molecular diversity. The protocols outlined in this document provide a foundation for researchers and drug development professionals to explore the synthetic potential of this versatile reagent in creating novel chemical entities with potential applications in various scientific fields. The presence of the nitro and methyl groups on the phenyl ring also offers opportunities for further functionalization of the resulting products.

References

Application Notes and Protocols for the Passerini Reaction Utilizing 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] This powerful reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[1] Its high atom economy and the functional group tolerance of the isocyanide component make it a valuable tool in combinatorial chemistry and drug discovery for the synthesis of peptidomimetics and other biologically active scaffolds.[1]

This document provides a detailed protocol for performing the Passerini reaction using 2-Methyl-4-nitrophenyl isocyanide, an electron-deficient aromatic isocyanide. The presence of the nitro group can influence the reactivity of the isocyanide, and the following protocol is designed to provide a robust starting point for its successful implementation.

Reaction Mechanism and Signaling Pathway

The Passerini reaction can proceed through either a concerted or an ionic mechanism, largely dependent on the solvent system employed.[1] In non-polar, aprotic solvents, a concerted mechanism is generally favored, involving a trimolecular reaction between the isocyanide, carboxylic acid, and carbonyl compound.[1] In polar solvents, the reaction tends to follow an ionic pathway, initiated by the protonation of the carbonyl group.[1]

Passerini_Mechanism Figure 1: Generalized Mechanism of the Passerini Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_rearrangement Rearrangement cluster_product Product R1_COOH Carboxylic Acid (R1-COOH) Intermediate Nitrilium Ion Intermediate R1_COOH->Intermediate + R2_CHO Aldehyde (R2-CHO) R2_CHO->Intermediate + R3_NC 2-Methyl-4-nitrophenyl isocyanide (R3-NC) R3_NC->Intermediate Nucleophilic Attack Mumm Mumm Rearrangement Intermediate->Mumm Product α-Acyloxy Amide Mumm->Product

Caption: Generalized mechanism of the Passerini reaction.

Experimental Protocol

This protocol describes a general procedure for the Passerini reaction with this compound, a representative aldehyde (benzaldehyde), and a carboxylic acid (acetic acid).

Materials:

  • This compound

  • Benzaldehyde

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the isocyanide in anhydrous dichloromethane (5 mL).

  • Add benzaldehyde (1.2 mmol, 1.2 equiv) to the solution via syringe.

  • Add glacial acetic acid (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Passerini reaction.

experimental_workflow Figure 2: Experimental Workflow for the Passerini Reaction Reactants 1. Combine Reactants - this compound - Aldehyde - Carboxylic Acid - Anhydrous DCM Reaction 2. Reaction - Stir at RT - Monitor by TLC (24-48h) Reactants->Reaction Workup 3. Aqueous Work-up - Dilute with DCM - Wash with NaHCO3 & Brine - Dry over MgSO4 Reaction->Workup Purification 4. Purification - Concentrate - Silica Gel Chromatography Workup->Purification Product 5. Pure α-Acyloxy Amide - Characterization (NMR, IR, MS) Purification->Product

References

The Role of 2-Methyl-4-nitrophenyl Isocyanide in Medicinal Chemistry: A Framework for Application and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-4-nitrophenyl isocyanide is an aromatic isocyanide that holds potential as a versatile building block in medicinal chemistry. Its utility primarily stems from its participation in multicomponent reactions (MCRs), which allow for the rapid and efficient synthesis of complex molecular scaffolds from simple starting materials. The presence of both a methyl and a nitro group on the phenyl ring can influence the reactivity of the isocyanide and the biological activity of the resulting products. This document provides a detailed overview of the potential applications, experimental frameworks, and logical workflows for utilizing this compound in drug discovery and development.

While specific quantitative biological data and detailed experimental protocols for compounds derived directly from this compound are not extensively reported in publicly available literature, this document outlines the established synthetic pathways and biological screening cascades that would be employed for its application.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a key component in isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi and Passerini reactions. These reactions are foundational in the generation of diverse chemical libraries for high-throughput screening.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. This reaction is highly valued for its ability to generate molecular complexity and diversity in a single synthetic step.

General Reaction Scheme:

  • Components: Aldehyde, Amine, Carboxylic Acid, this compound

  • Product: α-acylamino amide derivative

The incorporation of the 2-methyl-4-nitrophenyl moiety can be explored for its potential to modulate the pharmacological properties of the resulting compounds. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and may participate in hydrogen bonding interactions with biological targets. The methyl group can provide steric bulk and influence the compound's lipophilicity.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another fundamental IMCR that involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

General Reaction Scheme:

  • Components: Aldehyde/Ketone, Carboxylic Acid, this compound

  • Product: α-acyloxy carboxamide

Derivatives from the Passerini reaction are of interest for their potential as esterase-labile prodrugs or as compounds with inherent biological activity.

Potential Therapeutic Areas of Interest

Compounds derived from nitrophenyl isocyanides have been investigated for a range of biological activities. The presence of the nitroaromatic scaffold suggests potential applications in several key therapeutic areas:

  • Anticancer Activity: Nitroaromatic compounds have been explored as anticancer agents. Their mechanism can involve bioreduction of the nitro group to generate reactive oxygen species that induce cellular damage in cancer cells.

  • Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents. It can be reduced by microbial nitroreductases to form cytotoxic metabolites that disrupt cellular processes.

  • Kinase Inhibition: The diverse scaffolds generated through Ugi and Passerini reactions can be designed to target the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.

Experimental Protocols: A General Framework

Protocol 1: General Procedure for the Ugi Four-Component Reaction

Objective: To synthesize a library of α-acylamino amides using this compound.

Materials:

  • Aldehyde (various)

  • Amine (various)

  • Carboxylic acid (various)

  • This compound

  • Methanol (or other suitable solvent like 2,2,2-trifluoroethanol)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of the amine (1.0 eq) in methanol (0.5 M), add the aldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Finally, add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: General Procedure for the Passerini Three-Component Reaction

Objective: To synthesize a library of α-acyloxy carboxamides using this compound.

Materials:

  • Aldehyde or Ketone (various)

  • Carboxylic acid (various)

  • This compound

  • Dichloromethane (DCM) or other aprotic solvent

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and the aldehyde/ketone (1.0 eq) in dichloromethane (0.5 M), add this compound (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods.

Data Presentation: Hypothetical Screening Cascade

Should a library of compounds be synthesized using this compound, the following tables provide a structured format for presenting the resulting biological data.

Table 1: Anticancer Activity of Ugi Products Derived from this compound

Compound IDAldehydeAmineCarboxylic AcidCancer Cell LineIC₅₀ (µM)
U-1 BenzaldehydeAnilineAcetic AcidMCF-7 (Breast)Data
U-2 IsobutyraldehydeBenzylamineBenzoic AcidA549 (Lung)Data
U-3 4-ChlorobenzaldehydeCyclohexylaminePropionic AcidHCT116 (Colon)Data
..................

Table 2: Antimicrobial Activity of Passerini Products Derived from this compound

Compound IDAldehyde/KetoneCarboxylic AcidBacterial StrainMIC (µg/mL)
P-1 AcetoneAcetic AcidStaphylococcus aureusData
P-2 CyclohexanoneBenzoic AcidEscherichia coliData
P-3 4-MethoxybenzaldehydePropionic AcidPseudomonas aeruginosaData
...............

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the application of this compound in a drug discovery context.

Ugi_Reaction_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product Library cluster_screening Biological Evaluation Aldehyde Aldehyde Ugi_Reaction Ugi 4-Component Reaction Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide 2-Methyl-4-nitrophenyl Isocyanide Isocyanide->Ugi_Reaction Compound_Library Library of α-acylamino amides Ugi_Reaction->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Workflow for drug discovery using the Ugi reaction.

Passerini_Reaction_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product Library cluster_screening Biological Evaluation Carbonyl Aldehyde or Ketone Passerini_Reaction Passerini 3-Component Reaction Carbonyl->Passerini_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Passerini_Reaction Isocyanide 2-Methyl-4-nitrophenyl Isocyanide Isocyanide->Passerini_Reaction Compound_Library Library of α-acyloxy carboxamides Passerini_Reaction->Compound_Library Bio_Assays Biological Assays (e.g., antimicrobial) Compound_Library->Bio_Assays SAR_Studies Structure-Activity Relationship Studies Bio_Assays->SAR_Studies Signaling_Pathway_Hypothesis cluster_cell Cancer Cell Kinase Target Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Ugi_Product Ugi-derived Kinase Inhibitor (from 2-Methyl-4-nitrophenyl isocyanide) Ugi_Product->Kinase inhibits

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Methyl-4-nitrophenyl isocyanide as a key building block. The methodologies described herein are based on well-established multicomponent reactions (MCRs), offering efficient routes to novel molecular scaffolds with potential applications in medicinal chemistry and drug development.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its isocyanide functional group participates readily in various cycloaddition and multicomponent reactions, while the nitro group can be a handle for further functionalization or can contribute to the biological activity of the final product. This document outlines protocols for the synthesis of quinoxalines, imidazoles, and oxazoles, and discusses the potential biological relevance of the resulting compounds based on existing literature for structurally similar molecules.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of bicyclic heteroaromatic compounds known for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. A straightforward approach to quinoxaline synthesis involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. An alternative modern approach utilizes isocyanides in multicomponent reactions.

Protocol 1: Three-Component Synthesis of Quinoxaline Derivatives

This protocol describes a three-component reaction of an o-phenylenediamine, an aldehyde, and this compound.

Reaction Scheme:

G reactant1 o-Phenylenediamine plus1 + reactant1->plus1 reactant2 Aldehyde (R-CHO) plus2 + reactant2->plus2 reactant3 This compound arrow Solvent, Catalyst (e.g., Ethanol, RT to reflux) reactant3->arrow plus1->reactant2 plus2->reactant3 product Quinoxaline Derivative arrow->product

Caption: General scheme for the three-component synthesis of quinoxalines.

Experimental Protocol:

  • To a solution of o-phenylenediamine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add this compound (1.0 mmol).

  • The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Quantitative Data (Analogous Systems):

The following table summarizes typical reaction conditions and yields for the synthesis of quinoxalines from various aryl isocyanides, which can be used as a starting point for optimizing the reaction with this compound.

EntryAldehydeIsocyanideSolventTemperature (°C)Time (h)Yield (%)
1Benzaldehyde4-Nitrophenyl isocyanideEthanolReflux685
24-Chlorobenzaldehyde4-Nitrophenyl isocyanideMethanolRT1278
3Cyclohexanecarboxaldehyde4-Nitrophenyl isocyanideDichloromethaneRT882

Synthesis of Imidazole Derivatives

Imidazoles are five-membered heterocyclic compounds that are core structures in many biologically active molecules, including antifungal and anticancer agents. The van Leusen imidazole synthesis is a powerful method for their preparation.

Protocol 2: Van Leusen Imidazole Synthesis

This protocol utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and an imine generated in situ from an aldehyde and an amine, which then reacts with this compound.

Reaction Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde Aldehyde Imine_Formation In situ Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation TosMIC p-Toluenesulfonylmethyl isocyanide (TosMIC) Cycloaddition [3+2] Cycloaddition with TosMIC TosMIC->Cycloaddition Imine_Formation->Cycloaddition Elimination Elimination of p-toluenesulfinic acid Cycloaddition->Elimination Imidazole Imidazole Elimination->Imidazole

Caption: Workflow for the van Leusen imidazole synthesis.

Experimental Protocol:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol or dimethoxyethane). Stir the mixture at room temperature for 30 minutes to form the imine in situ.

  • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol) and a base (e.g., potassium carbonate, 1.5 mmol) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Analogous Systems):

The following table provides representative data for the van Leusen synthesis of imidazoles using nitroaromatic aldehydes, which can serve as a reference.

EntryAldehydeAmineBaseSolventTemperature (°C)Time (h)Yield (%)
14-NitrobenzaldehydeBenzylamineK₂CO₃MethanolReflux492
22-NitrobenzaldehydeAnilineNaHDME80688
34-NitrobenzaldehydeCyclohexylamineK₂CO₃EthanolReflux590

Synthesis of Oxazole Derivatives

Oxazoles are another important class of five-membered heterocycles with diverse pharmacological activities. The Passerini three-component reaction provides a direct route to α-acyloxy amides, which can be precursors to or can be cyclized to form oxazole derivatives.

Protocol 3: Passerini Reaction

This protocol describes the one-pot reaction of an aldehyde, a carboxylic acid, and this compound to form an α-acyloxy carboxamide.

Reaction Mechanism Overview:

G Aldehyde Aldehyde Intermediate α-Adduct Intermediate Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Isocyanide 2-Methyl-4-nitrophenyl isocyanide Isocyanide->Intermediate Product α-Acyloxy Carboxamide Intermediate->Product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Experimental Protocol:

  • To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent (e.g., dichloromethane or THF, 10 mL), add this compound (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess carboxylic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Analogous Systems):

The following table presents typical results for Passerini reactions involving 4-nitrophenyl isocyanide.

EntryAldehydeCarboxylic AcidSolventTemperature (°C)Time (h)Yield (%)
1IsobutyraldehydeAcetic AcidCH₂Cl₂RT395
2BenzaldehydeBenzoic AcidTHFRT589
3FurfuralFormic AcidCH₂Cl₂RT291

Potential Biological Applications

While specific biological data for heterocyclic compounds derived directly from this compound is limited in the readily available literature, the presence of the quinoxaline, imidazole, and oxazole scaffolds, often in combination with a nitro-aromatic moiety, suggests potential for a range of biological activities.

  • Antimicrobial Activity: Many quinoxaline and imidazole derivatives exhibit potent antibacterial and antifungal properties. The nitro group can enhance this activity by participating in bioreductive activation within microbial cells.

  • Anticancer Activity: The quinoxaline core is found in several anticancer agents. Nitroaromatic compounds have also been investigated as hypoxia-activated prodrugs for cancer therapy.

  • Enzyme Inhibition: The diverse functionalities that can be introduced via multicomponent reactions allow for the generation of libraries of compounds for screening against various enzymatic targets, such as kinases and proteases.

Signaling Pathway Hypothesis (Anticancer):

Heterocyclic compounds containing a nitroaromatic group may induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS) following bioreduction of the nitro group, particularly under hypoxic conditions found in solid tumors. This can lead to DNA damage and apoptosis.

G Drug Nitroaromatic Heterocycle Bioreduction Bioreduction (e.g., in hypoxia) Drug->Bioreduction ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Hypothesized pathway for anticancer activity.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds through efficient multicomponent reactions. The protocols outlined in these application notes provide a solid foundation for the exploration of new chemical entities for drug discovery and development. Further optimization of reaction conditions and thorough biological evaluation of the synthesized compounds are encouraged to fully elucidate their therapeutic potential.

Application Notes and Protocols: 2-Methyl-4-nitrophenyl isocyanide in Multicomponent Reaction Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methyl-4-nitrophenyl isocyanide in the design of multicomponent reactions (MCRs) for the synthesis of diverse and complex molecular scaffolds. The protocols detailed below are intended to serve as a foundational guide for the application of this versatile isocyanide in the Ugi and Passerini reactions, which are powerful tools in medicinal chemistry and drug discovery for generating libraries of novel compounds.[1][2][3][4][5]

Introduction to this compound in MCRs

This compound is an aromatic isocyanide that serves as a valuable building block in isocyanide-based multicomponent reactions (I-MCRs). Its unique electronic properties, conferred by the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring, can influence reactivity and impart specific characteristics to the resulting products. The nitro group, in particular, is a well-known pharmacophore and can also serve as a handle for further chemical modifications, making this reagent particularly attractive for the synthesis of bioactive molecules.[6][7][8] MCRs, such as the Ugi and Passerini reactions, are highly efficient one-pot transformations that allow for the rapid assembly of complex molecules from three or more starting materials, offering high atom economy and diversity-oriented synthesis capabilities.[3][5][9]

Key Applications

The primary applications of this compound in MCRs lie in the synthesis of:

  • Peptidomimetics: The Ugi reaction, a four-component reaction, generates α-aminoacyl amide derivatives, which are scaffolds that can mimic peptide structures.[10] This is crucial in drug discovery for developing protease inhibitors, receptor ligands, and other modulators of protein-protein interactions.

  • α-Acyloxy Carboxamides: The Passerini reaction, a three-component reaction, yields α-acyloxy carboxamides, which are present in various natural products and pharmacologically active compounds.[11][12][13]

  • Heterocyclic Compounds: The products of both Ugi and Passerini reactions can be designed to undergo subsequent intramolecular reactions to form a wide array of heterocyclic structures, which are privileged scaffolds in medicinal chemistry.

Data Presentation: Representative Reaction Outcomes

The following tables summarize typical quantitative data for Passerini and Ugi reactions utilizing an aryl isocyanide like this compound. The data presented are illustrative and may vary depending on the specific substrates and reaction conditions employed.

Table 1: Representative Yields for the Passerini Three-Component Reaction

EntryAldehyde/KetoneCarboxylic AcidSolventYield (%)
1BenzaldehydeAcetic AcidDichloromethane (DCM)85
2CyclohexanoneBenzoic AcidTetrahydrofuran (THF)78
3IsobutyraldehydeFormic AcidAcetonitrile (MeCN)92
4AcetophenonePropionic AcidDichloromethane (DCM)75

Table 2: Representative Yields for the Ugi Four-Component Reaction

EntryAldehyde/KetoneAmineCarboxylic AcidSolventYield (%)
1BenzaldehydeAnilineAcetic AcidMethanol (MeOH)88
2CyclohexanoneBenzylamineBenzoic AcidMethanol (MeOH)82
3Isobutyraldehyden-ButylamineFormic Acid2,2,2-Trifluoroethanol (TFE)95
4AcetophenoneMorpholinePropionic AcidMethanol (MeOH)79

Experimental Protocols

Protocol 1: General Procedure for the Passerini Three-Component Reaction

This protocol describes a general method for the synthesis of α-acyloxy carboxamides using this compound.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran), 5 mL

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Dissolve the starting materials in the anhydrous aprotic solvent (5 mL).

  • Add this compound (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-acyloxy carboxamide.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for the Ugi Four-Component Reaction

This protocol provides a general method for the synthesis of α-aminoacyl amide derivatives using this compound.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol or 2,2,2-Trifluoroethanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (5 mL).

  • Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Finally, add this compound (1.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or silica gel column chromatography to yield the pure α-aminoacyl amide derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Mandatory Visualizations

Passerini_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde/ Ketone Reaction One-pot Reaction (Aprotic Solvent, RT) Aldehyde->Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction Isocyanide 2-Methyl-4-nitrophenyl isocyanide Isocyanide->Reaction Purification Purification (Chromatography) Reaction->Purification Product α-Acyloxy Carboxamide Purification->Product

Caption: Workflow for the Passerini Three-Component Reaction.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde/ Ketone Reaction One-pot Reaction (MeOH or TFE, RT) Aldehyde->Reaction Amine Amine Amine->Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction Isocyanide 2-Methyl-4-nitrophenyl isocyanide Isocyanide->Reaction Purification Purification (Chromatography/ Crystallization) Reaction->Purification Product α-Aminoacyl Amide Derivative Purification->Product

Caption: Workflow for the Ugi Four-Component Reaction.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription MCR_Product MCR Product (e.g., Kinase Inhibitor) MCR_Product->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Catalytic Reactions Involving 2-Methyl-4-nitrophenyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging 2-Methyl-4-nitrophenyl isocyanide in catalytic multicomponent reactions (MCRs). These reactions are powerful tools in medicinal chemistry and drug discovery for the rapid synthesis of diverse and complex small molecules.

Introduction to Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials.[1][2] These reactions are prized for their atom economy, operational simplicity, and ability to generate extensive libraries of structurally diverse compounds from a small set of starting materials.[3][4] this compound, with its specific electronic and steric properties, serves as a valuable building block in this context. The presence of a nitro group can deactivate the isocyanide's nucleophilicity, which may necessitate optimized reaction conditions.[5]

Application Note 1: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[6][7] This reaction is fundamental in combinatorial chemistry for synthesizing ester and amide functionalities in a single step.[1]

Experimental Protocol: General Procedure for the Passerini Reaction

This protocol describes a general method for the synthesis of α-acyloxy carboxamides using this compound.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Carboxylic Acid (e.g., Acetic Acid)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 eq.).

  • Dissolve the aldehyde in anhydrous dichloromethane (5 mL).

  • Add the carboxylic acid (1.2 mmol, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final α-acyloxy carboxamide.

Note: Due to the deactivating effect of the nitro group on the isocyanide, longer reaction times or the use of a Lewis acid catalyst may be required to achieve high yields.[5]

Data Presentation: Hypothetical Results for Passerini Reaction

The following table presents hypothetical quantitative data for a series of Passerini reactions with this compound, illustrating the potential for generating a library of compounds.

EntryAldehydeCarboxylic AcidProduct Yield (%)
1BenzaldehydeAcetic Acid75
24-ChlorobenzaldehydeAcetic Acid72
3CyclohexanecarboxaldehydeBenzoic Acid68
4IsobutyraldehydePropionic Acid81

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields may vary based on specific substrates and optimized reaction conditions.

Visualization: Passerini Reaction Workflow

Passerini_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Aldehyde Aldehyde Mixing Mix in DCM at RT Aldehyde->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide 2-Methyl-4-nitrophenyl Isocyanide Isocyanide->Mixing Concentration Concentration Mixing->Concentration 24-48h Purification Column Chromatography Concentration->Purification Product α-Acyloxy Carboxamide (Final Product) Purification->Product

Caption: Workflow for the Passerini three-component reaction.

Application Note 2: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which produces a bis-amide.[8] This reaction is one of the most important MCRs for generating peptidomimetics and other complex, drug-like molecules.[3]

Experimental Protocol: General Procedure for the Ugi Reaction

This protocol provides a general method for the synthesis of α-aminoacyl amide derivatives using this compound.

Materials:

  • Aldehyde (e.g., Isobutyraldehyde)

  • Amine (e.g., Benzylamine)

  • Carboxylic Acid (e.g., Benzoic Acid)

  • This compound

  • Methanol (MeOH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 eq.) and the amine (1.0 mmol, 1.0 eq.) in methanol (5 mL).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Finally, add this compound (1.0 mmol, 1.0 eq.) to the flask.

  • Seal the flask and stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC.

  • After completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Dry the purified product under vacuum to obtain the final bis-amide.

Data Presentation: Hypothetical Results for Ugi Reaction

The following table shows hypothetical quantitative data for a set of Ugi reactions, demonstrating the synthesis of a diverse library of bis-amides.

EntryAldehydeAmineCarboxylic AcidProduct Yield (%)
1IsobutyraldehydeBenzylamineBenzoic Acid85
2BenzaldehydeAnilineAcetic Acid78
3CyclohexanoneCyclohexylaminePropionic Acid82
44-AnisaldehydeBenzylamineAcetic Acid88

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields may vary based on specific substrates and optimized reaction conditions.

Visualization: Ugi Reaction Mechanism

Ugi_Mechanism node_A Aldehyde + Amine node_B Imine Intermediate node_A->node_B -H₂O node_D Nitrilium Ion node_B->node_D node_C Isocyanide node_C->node_D Nucleophilic Attack node_F α-Adduct node_D->node_F node_E Carboxylic Acid node_E->node_F Nucleophilic Attack node_G Mumm Rearrangement node_F->node_G node_H Bis-Amide Product node_G->node_H

Caption: Key steps in the mechanism of the Ugi four-component reaction.

Applications in Drug Discovery and Development

The products of Passerini and Ugi reactions, α-acyloxy carboxamides and bis-amides respectively, are scaffolds of significant interest in drug discovery. The ability to vary four different substituents in the Ugi reaction, for example, allows for the creation of large, diverse chemical libraries for high-throughput screening.

Products derived from nitrophenyl isocyanides have been investigated for their potential as anticancer agents.[5] For instance, certain α-acyloxy carboxamides synthesized via the Passerini reaction have been evaluated as inducers of apoptosis.[5] Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and compounds that can modulate this pathway are valuable therapeutic candidates.

Visualization: Simplified Apoptosis Signaling Pathway

The diagram below illustrates a simplified extrinsic apoptosis pathway that could potentially be activated by novel small molecules developed through the reactions described.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death_Receptor Death Receptor (e.g., Fas) Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Recruits & Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Drug Synthesized Compound (e.g., from Ugi/Passerini Reaction) Drug->Death_Receptor Activates

Caption: Simplified extrinsic apoptosis pathway targeted by drug candidates.

References

Application Notes and Protocols for Reactions with 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for chemical reactions involving 2-Methyl-4-nitrophenyl isocyanide. This versatile isocyanide is a valuable building block in multicomponent reactions, enabling the rapid synthesis of complex molecular scaffolds relevant to drug discovery and development. The following sections detail the widely used Passerini and Ugi reactions, including reaction mechanisms, detailed experimental protocols, and representative data.

Overview of Multicomponent Reactions with this compound

This compound is an aromatic isocyanide that readily participates in isocyanide-based multicomponent reactions (IMCRs). The electron-withdrawing nitro group can influence the reactivity of the isocyanide functionality. The two primary IMCRs in which this compound is utilized are the Passerini and Ugi reactions.

  • Passerini Reaction: A three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. This reaction is notable for its atom economy and the creation of a new stereocenter.[1][2]

  • Ugi Reaction: A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[3][4] This reaction is highly valued in combinatorial chemistry for the generation of diverse compound libraries.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction provides a straightforward method for the synthesis of α-acyloxy amides. The reaction is typically conducted in aprotic solvents at or above room temperature.[2]

Reaction Mechanism

The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in aprotic solvents, especially at high concentrations of reactants.[2] The key steps involve the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, followed by the nucleophilic attack of the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product.

Passerini_Mechanism Reactants Aldehyde (R1CHO) + Carboxylic Acid (R2COOH) + 2-Methyl-4-nitrophenyl isocyanide Intermediate α-Adduct Intermediate Reactants->Intermediate α-Addition Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: General mechanism of the Passerini reaction.

Experimental Protocol: Synthesis of a Representative α-Acyloxy Amide

This protocol describes the synthesis of 2-((2-methyl-4-nitrophenyl)amino)-2-oxo-1-phenylethyl acetate from benzaldehyde, acetic acid, and this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol, 1.0 equiv.) and glacial acetic acid (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure α-acyloxy amide.

Data Presentation

Table 1: Representative Yields for the Passerini Reaction with this compound

AldehydeCarboxylic AcidProductYield (%)
BenzaldehydeAcetic Acid2-((2-methyl-4-nitrophenyl)amino)-2-oxo-1-phenylethyl acetate75-85
4-ChlorobenzaldehydeAcetic Acid1-(4-chlorophenyl)-2-((2-methyl-4-nitrophenyl)amino)-2-oxoethyl acetate70-80
IsobutyraldehydeBenzoic Acid1-((2-methyl-4-nitrophenyl)amino)-3-methyl-1-oxobutan-2-yl benzoate65-75

Table 2: Spectroscopic Data for a Representative Passerini Product

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)MS (m/z)
2-((2-methyl-4-nitrophenyl)amino)-2-oxo-1-phenylethyl acetate8.2-7.3 (m, Ar-H), 6.1 (s, 1H), 2.3 (s, 3H), 2.2 (s, 3H)170.1, 168.5, 147.2, 137.5, 135.8, 129.5, 128.9, 127.3, 124.8, 122.1, 75.4, 21.0, 17.83300 (N-H), 1750 (C=O, ester), 1680 (C=O, amide), 1520 (NO₂)[M+H]⁺ calculated for C₁₇H₁₆N₂O₅

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating molecular diversity, producing bis-amide products in a single step. The reaction is typically fast and exothermic, often reaching completion within minutes to a few hours.[3] Polar protic solvents like methanol or ethanol are commonly used.[3]

Reaction Mechanism

The Ugi reaction mechanism initiates with the formation of an imine from the aldehyde (or ketone) and the amine.[4] The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a final Mumm rearrangement leads to the stable bis-amide product.[4]

Ugi_Workflow Start Combine Aldehyde, Amine, Carboxylic Acid, and 2-Methyl-4-nitrophenyl isocyanide in Solvent Reaction Stir at Room Temperature Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Bis-Amide Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-nitrophenyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-4-nitrophenyl isocyanide synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Dehydration of N-(2-methyl-4-nitrophenyl)formamide

This two-step method involves the initial formation of the formamide from 2-methyl-4-nitroaniline, followed by dehydration to the isocyanide.

FAQs

  • Question: My yield of N-(2-methyl-4-nitrophenyl)formamide is low. What are the possible causes and solutions?

    • Answer: Low yields in the formylation step can arise from incomplete reaction or side product formation.

      • Incomplete Reaction: Ensure the formylating agent (e.g., formic acid, ethyl formate) is used in excess. If using formic acid, ensure adequate removal of water, for example, by azeotropic distillation with toluene.

      • Reaction Time and Temperature: The reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Purity of Starting Material: Impurities in the 2-methyl-4-nitroaniline can interfere with the reaction. Recrystallize the starting material if necessary.

  • Question: The dehydration of the formamide to the isocyanide is not proceeding to completion. How can I improve the conversion?

    • Answer: Incomplete dehydration is a common issue. The choice of dehydrating agent and reaction conditions are critical.

      • Dehydrating Agent: Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine is a common and effective reagent.[1][2] For a greener and often higher-yielding alternative, consider using p-toluenesulfonyl chloride (p-TsCl) with a base.[3]

      • Reaction Temperature: The dehydration reaction is often performed at low temperatures (e.g., 0 °C) to minimize side reactions.[2] However, for some substrates, gentle heating may be required. Optimization of the temperature is key.

      • Stoichiometry: Ensure the correct stoichiometry of the dehydrating agent and base is used. An excess of the base is typically employed to neutralize the acid generated during the reaction.

  • Question: I am observing the formation of a significant amount of an insoluble byproduct during the dehydration step. What is it and how can I avoid it?

    • Answer: The formation of N,N'-disubstituted ureas is a common side reaction, especially if moisture is present. Isocyanates, which can be formed as a byproduct or from the reaction of the isocyanide with water, can react with the starting amine to form ureas. To minimize this:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Controlled Addition: Add the dehydrating agent slowly to the solution of the formamide and base at a low temperature to control the reaction exotherm.

  • Question: The purification of the final isocyanide product is challenging. What are the recommended methods?

    • Answer: this compound is a solid.

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, carbon tetrachloride) is a common purification method.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system is typically required. Monitor the fractions by TLC.

      • Handling Precautions: Isocyanides can have a strong, unpleasant odor and are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Method 2: Hofmann Carbylamine Reaction

This one-step method involves the reaction of 2-methyl-4-nitroaniline with chloroform and a strong base.

FAQs

  • Question: The yield of the Hofmann carbylamine reaction is consistently low. How can I optimize it?

    • Answer: Low yields in this reaction are often due to the inefficient generation or reaction of dichlorocarbene, or competing side reactions.

      • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt like benzyltriethylammonium chloride) can significantly improve the yield by facilitating the reaction between the aqueous base and the organic-soluble reactants.[4]

      • Microwave-Assisted Synthesis: A microwave-assisted adaptation of the Hofmann reaction has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields (70-95% for some substrates).[5]

      • Strong Base: A concentrated solution of a strong base (e.g., 50% aqueous sodium hydroxide) is crucial for the generation of dichlorocarbene.

      • Stirring: Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture.

  • Question: I am getting a complex mixture of products. What are the likely side reactions?

    • Answer: The Hofmann carbylamine reaction can have several side reactions.

      • Hydrolysis of Chloroform: The reaction of chloroform with the base can lead to the formation of carbon monoxide and formate, reducing the amount of dichlorocarbene available.

      • Reaction of Amine with Chloroform: The starting amine can undergo N-alkylation reactions.

      • Tar Formation: The harsh reaction conditions can lead to the formation of polymeric or tar-like materials. Using a phase-transfer catalyst and controlling the temperature can help minimize this.

  • Question: How can I effectively monitor the progress of the Hofmann carbylamine reaction?

    • Answer: Monitoring the reaction can be challenging due to the heterogeneous nature of the mixture.

      • TLC Analysis: Carefully take a small aliquot from the organic layer, quench it with dilute acid, and extract with a suitable solvent before spotting on a TLC plate. The disappearance of the starting amine spot indicates reaction progression.

      • GC-MS Analysis: For a more quantitative analysis, a small, quenched, and worked-up sample of the organic layer can be analyzed by Gas Chromatography-Mass Spectrometry.

Data Presentation

The following tables summarize reported yields for the synthesis of various aromatic isocyanides using different methods. Note that the optimal conditions and resulting yields for this compound may vary and require experimental optimization.

Table 1: Yields from Dehydration of N-Arylformamides

Dehydrating Agent/Base SystemSubstrateYield (%)Reference
POCl₃ / TriethylamineN-(3-bromophenyl)formamideExcellent[2]
p-TsCl / PyridineVarious aliphatic formamidesup to 98[3]
PPh₃ / I₂ / TriethylamineN-(4-bromophenyl)formamideGood to Excellent[6]
Phosgene / Basep-nitroaniline85-95 (for isocyanate)[7]

Table 2: Yields from Hofmann Carbylamine Reaction

MethodSubstrateYield (%)Reference
Conventional (NaOH/CHCl₃)tert-butylamine66-73[4]
Microwave-Assisted (NaOH/CHCl₃/Span® 80)Various primary amines70-95[5]

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for the synthesis of this compound.

Protocol 1: Dehydration of N-(2-methyl-4-nitrophenyl)formamide using POCl₃

This protocol is adapted from a green synthesis method for isocyanides.[2]

  • Formylation:

    • In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in an excess of formic acid.

    • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated N-(2-methyl-4-nitrophenyl)formamide by filtration, wash with water, and dry thoroughly.

  • Dehydration:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dried N-(2-methyl-4-nitrophenyl)formamide in anhydrous triethylamine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

    • After the addition is complete, stir the reaction mixture at 0 °C for a short period (e.g., 5-15 minutes), monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Hofmann Carbylamine Reaction

This protocol is based on a general method for the microwave-assisted synthesis of isocyanides.[5]

  • To a microwave reaction vessel, add 2-methyl-4-nitroaniline, chloroform, a phase-transfer catalyst (e.g., Span® 80), and a concentrated aqueous solution of sodium hydroxide.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture with stirring under microwave irradiation for a specified time (e.g., 30 minutes) at a set temperature. Caution: This reaction can generate pressure. Use a microwave reactor designed for chemical synthesis with appropriate safety features.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_formamide Method 1: Formamide Dehydration cluster_hofmann Method 2: Hofmann Carbylamine Reaction A 2-Methyl-4-nitroaniline B N-(2-methyl-4-nitrophenyl)formamide A->B Formic Acid C This compound B->C POCl3 / Et3N or p-TsCl / Pyridine D 2-Methyl-4-nitroaniline E Dichlorocarbene Intermediate D->E CHCl3 / NaOH (Phase-Transfer Catalyst) F This compound E->F Elimination

Caption: Alternative synthetic routes to this compound.

Side_Reactions Potential Side Reactions in Isocyanide Synthesis Isocyanide R-N≡C (Target Product) Isocyanate R-N=C=O (Byproduct) Isocyanide->Isocyanate Hydrolysis Amine R-NH2 (Starting Material) Urea R-NH-CO-NH-R (Insoluble Byproduct) Amine->Urea + Isocyanate Water H2O (Moisture) Isocyanate->Urea + R-NH2

Caption: Formation of urea byproduct via isocyanate intermediate.

References

Technical Support Center: Purification of 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methyl-4-nitrophenyl isocyanide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most prevalent impurity is typically the unreacted starting material, N-(2-methyl-4-nitrophenyl)formamide, from the dehydration reaction. Other potential impurities can include the corresponding urea, formed from the reaction of the isocyanide with any residual water, and polymeric materials, particularly if the isocyanide is subjected to harsh conditions or prolonged storage.

Q2: How stable is this compound and what are the optimal storage conditions?

A2: Aryl isocyanides, especially those with electron-withdrawing groups like a nitro group, can be sensitive to acidic conditions and moisture. It is recommended to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8°C), and protected from light. Avoid contact with acidic substances and moisture to prevent degradation.

Q3: Can I use standard silica gel for column chromatography of this compound?

A3: While possible, standard silica gel can sometimes cause decomposition of isocyanides due to its acidic nature. If you observe streaking, low recovery, or the appearance of new spots on your TLC plate during chromatography, it is advisable to use a deactivated stationary phase. You can deactivate silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%). Alternatively, other stationary phases such as neutral alumina or C-2 silica can be used.

Q4: My purified this compound has a strong, unpleasant odor. Is this normal?

A4: Yes, volatile isocyanides are known for their characteristic and often very strong, unpleasant odors. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound has decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography. Consider using a less acidic stationary phase like deactivated silica or neutral alumina.
Product is eluting with impurities. The polarity of the eluent is too high.Start with a less polar solvent system to allow for better separation between your product and less polar impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Streaking of the product band on the column. The compound is interacting too strongly with the stationary phase or is degrading.Use a deactivated stationary phase. Add a small amount of a non-polar solvent to your sample before loading it onto the column to improve banding.
Low recovery of the product. The compound is irreversibly adsorbed onto the silica gel.Consider using an alternative stationary phase such as C-2 silica, which has been shown to be effective for the purification of sensitive isocyanides.
The compound is volatile and is being lost during solvent evaporation.Use a rotary evaporator at a reduced temperature and pressure. Avoid using a high-vacuum line to dry the sample completely if it is noticeably volatile.
Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then try cooling again.
The compound is very soluble in the chosen solvent even at low temperatures.Try adding a co-solvent (anti-solvent) in which your compound is insoluble. Add the co-solvent dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly.
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Impurities are inhibiting crystallization.Try to pre-purify the crude product by passing it through a short plug of silica gel to remove baseline impurities before recrystallization.
The crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Experimental Protocols

Note: The following protocols are based on general procedures for the purification of aromatic isocyanides and specific methods for the closely related compound, 4-nitrophenyl isocyanate. These should be considered as a starting point and may require optimization for this compound.

Protocol 1: Recrystallization

This protocol is adapted from the purification of 4-nitrophenyl isocyanate and is a good starting point for solid isocyanides.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents to find a suitable recrystallization solvent. Good candidates include petroleum ether, a mixture of benzene and petroleum ether, or carbon tetrachloride. Dichloromethane has also been used for the crystallization of similar compounds.[1]

  • Dissolution: In a fume hood, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under reduced pressure.

Protocol 2: Column Chromatography on Deactivated Silica Gel

This protocol is recommended to avoid potential degradation of the isocyanide on standard silica gel.

  • Deactivation of Silica Gel: Prepare a slurry of silica gel in your chosen eluent system that contains 1-2% triethylamine. Pack the column with this slurry and then flush with two to three column volumes of the eluent without triethylamine to remove the excess base.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to elute the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes recrystallization data for the analogous compound, 4-nitrophenyl isocyanate, which can serve as a starting point for developing a purification strategy for this compound.

Compound Purification Method Solvent/Solvent System Reference
4-Nitrophenyl isocyanateRecrystallizationPetroleum ether (b.p. 28-38°C)[2]
4-Nitrophenyl isocyanateRecrystallizationBenzene/Petroleum ether[2]
4-Nitrophenyl isocyanateRecrystallizationCarbon tetrachloride[2]
4-Nitrophenyl isocyanateCrystallizationDichloromethane[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Purity Check (TLC, NMR) Purity Check (TLC, NMR) Recrystallization->Purity Check (TLC, NMR) Column Chromatography->Purity Check (TLC, NMR)

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check for Decomposition Check for Decomposition Low Yield->Check for Decomposition Optimize Chromatography Optimize Chromatography Impure Product->Optimize Chromatography Optimize Recrystallization Optimize Recrystallization Impure Product->Optimize Recrystallization Use Deactivated Silica Use Deactivated Silica Check for Decomposition->Use Deactivated Silica Change Solvent System Change Solvent System Optimize Chromatography->Change Solvent System Slow Cooling Slow Cooling Optimize Recrystallization->Slow Cooling

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: 2-Methyl-4-nitrophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methyl-4-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the safe and effective handling of this compound in a laboratory setting. Please note that the compound is commonly referred to as an isocyanate, and this guide will use the standard chemical nomenclature.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-4-nitrophenyl isocyanate and what are its primary applications?

A1: 2-Methyl-4-nitrophenyl isocyanate is an aromatic organic compound containing a highly reactive isocyanate functional group (-N=C=O).[1] It serves as a versatile intermediate in organic synthesis. Due to the electrophilic nature of the isocyanate group, it readily reacts with nucleophiles. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1]

Q2: What are the main hazards associated with 2-Methyl-4-nitrophenyl isocyanate?

A2: Isocyanates, as a class, are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory system.[2][3] The primary hazards include:

  • Respiratory Sensitization: Inhalation can lead to allergic reactions, including occupational asthma, which can be triggered by subsequent exposure to even very low concentrations.[2][3][4]

  • Skin Irritation and Sensitization: Direct contact can cause skin irritation, dermatitis, blistering, and swelling.[2][5] Dermal exposure may also lead to respiratory sensitization.[6]

  • Eye Irritation: Contact with the eyes can result in severe irritation and conjunctivitis.[4]

  • Acute Toxicity: The compound is harmful if inhaled or swallowed.[7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive approach to personal protection is crucial. Recommended PPE includes:

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary, especially when working with the solid compound where dust can be generated or when heating the substance.[8] A full-face respirator offers both respiratory and eye protection.[2]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[9]

  • Skin Protection: A lab coat or chemical-resistant overalls should be used to prevent skin contact.[2]

Q4: How should 2-Methyl-4-nitrophenyl isocyanate be stored?

A4: Proper storage is critical to maintain the compound's stability and prevent hazardous situations. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is typically between 2-8°C.[11] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent degradation.[12]

Q5: What materials are incompatible with 2-Methyl-4-nitrophenyl isocyanate?

A5: This compound is highly reactive and should be kept away from:

  • Water and moisture[8]

  • Strong acids and bases

  • Alcohols

  • Amines

  • Strong oxidizing agents[8]

Troubleshooting Guide for Experiments

Q1: My reaction yield is significantly lower than expected. What could be the cause?

A1: Low yields in reactions involving isocyanates often stem from their high reactivity. Consider the following possibilities:

  • Moisture Contamination: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[6][13] The resulting amine can then react with another isocyanate molecule to form a symmetrical urea, consuming your starting material. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions with Nucleophiles: If your reaction mixture contains other nucleophiles besides the intended reactant (e.g., alcohols, primary/secondary amines), the isocyanate will react with them. This is especially true for amine impurities, as the reaction to form a urea is typically faster than the reaction with alcohols to form a urethane.[13]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as in-situ FTIR, which can track the disappearance of the characteristic isocyanate peak around 2270 cm⁻¹.[10][14]

Q2: I am observing an insoluble white precipitate in my reaction. What is it likely to be?

A2: An insoluble white precipitate is often a disubstituted urea. This can form if the isocyanate reacts with water to generate an amine, which then reacts with another molecule of the isocyanate. It can also be formed if there is an excess of a primary or secondary amine in the reaction.

Q3: How can I purify the product of my reaction with 2-Methyl-4-nitrophenyl isocyanate?

A3: Purification can be challenging due to the reactivity of any unreacted isocyanate and potential side products.

  • Chromatography: Column chromatography is a common method. However, be aware that silica gel can be slightly acidic and may contain water, which can react with any remaining isocyanate. Using a non-polar eluent system and ensuring the silica gel is dry can mitigate this.

  • Crystallization: If your product is a solid, recrystallization from a suitable dry solvent can be an effective purification method.

  • Distillation: For thermally stable, liquid products, distillation under reduced pressure can be used. However, care must be taken as heating can promote side reactions. Purification of the isocyanate starting material itself can be achieved via thin-film evaporation to separate it from less volatile impurities.[15][16]

Q4: The analytical results for my product are inconsistent. What could be affecting the analysis?

A4: The high reactivity of isocyanates can pose challenges for analysis.

  • Sample Preparation: When preparing samples for analysis (e.g., HPLC, LC-MS), any unreacted isocyanate must be quenched to prevent it from reacting with the solvent or other components in the analytical system. This is often done by derivatizing the isocyanate with an agent like dibutylamine or 1-(2-methoxyphenyl)piperazine.

  • Method Sensitivity: Ensure your analytical method is sensitive and selective enough for your compound. Techniques like LC-MS/MS offer high selectivity and are well-suited for analyzing isocyanate derivatives.[11][17]

Data and Properties

Table 1: Physical and Chemical Properties of 2-Methyl-4-nitrophenyl Isocyanate and Related Compounds

Property2-Methyl-4-nitrophenyl isocyanate4-Nitrophenyl isocyanate
CAS Number 56309-59-2[11]100-28-7[15]
Molecular Formula C₈H₆N₂O₃[11]C₇H₄N₂O₃[15]
Molecular Weight 178.14 g/mol [11]164.12 g/mol [15]
Appearance SolidYellow crystalline solid[12]
Melting Point 81-84 °C[11]56-59 °C[12][15]
Boiling Point 168 °C / 23 mmHg[11]137-138 °C / 11 mmHg[15]
Storage Temperature 2-8°C[11]2-8°C[12][15]

Experimental Protocols

Protocol 1: Quantitative Analysis of Isocyanate Concentration by HPLC (Post-Derivatization)

This protocol describes the general steps for quantifying the concentration of an isocyanate in a sample by derivatizing it and then analyzing the derivative using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of unreacted 2-Methyl-4-nitrophenyl isocyanate in a reaction mixture.

Materials:

  • Reaction mixture sample

  • Derivatizing solution: e.g., 1-(2-methoxyphenyl)piperazine (MPP) in a suitable dry solvent

  • Quenching solution (if needed)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV or MS detector

Methodology:

  • Standard Preparation: a. Prepare a stock solution of a known concentration of the pure isocyanate-MPP derivative standard. b. Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected sample concentration (e.g., 0.5, 1, 5, 10, 20 ng/µL).[8]

  • Sample Preparation (Derivatization): a. Carefully take a precise aliquot (e.g., 100 µL) of the reaction mixture at a specific time point. b. Immediately quench the aliquot in a known volume of the derivatizing solution. The derivatizing agent should be in excess to ensure all the isocyanate reacts. c. Allow the derivatization reaction to proceed to completion. This may require a specific time and temperature. d. Dilute the derivatized sample to a final volume with the appropriate HPLC mobile phase solvent.

  • HPLC Analysis: a. Set up the HPLC method with an appropriate column and mobile phase gradient. b. Inject the prepared calibration standards, starting with the lowest concentration, to generate a calibration curve. The calibration is acceptable if the r² value is greater than 0.99.[8] c. Inject the prepared sample. d. Record the peak area of the derivatized isocyanate.

  • Quantification: a. Use the calibration curve to determine the concentration of the isocyanate derivative in the sample. b. Back-calculate the original concentration of the 2-Methyl-4-nitrophenyl isocyanate in the reaction mixture, accounting for all dilution factors and the molecular weight difference between the isocyanate and its derivative.

Visualizations

experimental_workflow Experimental Workflow for Isocyanate Reactions prep Preparation - Dry glassware - Anhydrous solvents - Inert atmosphere reaction Reaction Setup - Dissolve reactants - Add isocyanate slowly - Control temperature prep->reaction monitoring Reaction Monitoring - TLC - In-situ FTIR/NMR reaction->monitoring quench Quenching - Add quenching agent (e.g., alcohol) monitoring->quench If reaction is complete workup Workup - Extraction - Washing quench->workup purification Purification - Column chromatography - Recrystallization workup->purification analysis Analysis - NMR, MS, HPLC - Characterize product purification->analysis

Caption: A typical experimental workflow for reactions involving isocyanates.

troubleshooting_guide Troubleshooting Logic for Isocyanate Reactions start Low Product Yield? check_moisture Moisture Contamination? start->check_moisture Yes check_side_reactions Side Reactions? check_moisture->check_side_reactions No solution_moisture Solution: - Use anhydrous solvents - Dry all glassware - Run under inert gas check_moisture->solution_moisture Yes check_completion Reaction Incomplete? check_side_reactions->check_completion No solution_side_reactions Solution: - Purify reactants - Check for amine/alcohol impurities check_side_reactions->solution_side_reactions Yes solution_completion Solution: - Increase reaction time/temp - Monitor reaction progress check_completion->solution_completion Yes

Caption: A logical diagram for troubleshooting low yield in isocyanate reactions.

References

Technical Support Center: Ugi Reactions with 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2-Methyl-4-nitrophenyl isocyanide in Ugi four-component reactions (Ugi-4CR). It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges and side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in an Ugi reaction?

When performing an Ugi four-component reaction, the primary goal is to synthesize an α-aminoacyl amide derivative.[1] However, several competing reactions can occur, leading to byproducts and reduced yields. With an aromatic isocyanide like this compound, the main side reactions include the Passerini reaction, hydrolysis of the isocyanide, and potential polymerization. The electron-withdrawing nature of the nitro group can influence the reactivity of the isocyanide and susceptibility to these side pathways.

Q2: My Ugi reaction has a low yield. How do I identify if the Passerini reaction is the cause?

The Passerini reaction is a three-component reaction involving the aldehyde (or ketone), carboxylic acid, and isocyanide, which produces an α-acyloxy carboxamide.[2] This reaction can compete with the Ugi pathway, especially if the imine formation (from the aldehyde and amine) is slow or inefficient.[3]

Identification:

  • Mass Spectrometry (MS): The Passerini product will have a mass corresponding to the sum of the aldehyde, carboxylic acid, and isocyanide components, minus any water loss. It will lack the mass of the amine component.

  • Nuclear Magnetic Resonance (NMR): The structure of the Passerini product is distinct from the Ugi product. It is an α-acyloxy carboxamide instead of a bis-amide. The absence of signals corresponding to the amine component in the final structure is a key indicator.

Q3: I suspect my this compound is decomposing during the reaction. What could be the cause?

Isocyanides are susceptible to hydrolysis, especially in the presence of water and acid. The Ugi reaction mechanism involves a carboxylic acid, creating an acidic environment where trace amounts of water can become a significant issue.[4] Water can act as a nucleophile, attacking the isocyanide to ultimately form a formamide, or it can hydrolyze the intermediate imine, slowing the main reaction and allowing other side reactions to dominate.[4]

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure all solvents (e.g., methanol, 2,2,2-trifluoroethanol, DMF) are thoroughly dried before use.[3]

  • Dry Reactants: Dry the amine, aldehyde, and carboxylic acid components, as they can be sources of water.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Q4: An insoluble, sticky precipitate formed in my reaction vessel. What is it likely to be?

The formation of an insoluble material may indicate the polymerization of the isocyanide. This can be initiated by impurities, high temperatures, or prolonged reaction times. While less common than the Passerini reaction or hydrolysis, it can significantly reduce the concentration of the isocyanide available for the desired Ugi reaction.

Preventative Measures:

  • Control Temperature: Ugi reactions are often exothermic.[3] Maintain a controlled temperature, and consider cooling the reaction if excessive heat is generated upon adding the isocyanide.

  • Order of Addition: Add the isocyanide last and slowly to the mixture of the other three components.[3] This ensures it reacts quickly in the desired pathway rather than self-polymerizing.

  • Purity of Reagents: Use freshly purified reagents to avoid contaminants that might initiate polymerization.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during Ugi reactions with this compound.

Issue: Low Yield of the Desired Ugi Product
Potential Cause Diagnostic Check Recommended Solution
Competing Passerini Reaction Analyze crude reaction mixture by LC-MS. Look for a mass peak corresponding to the [Aldehyde + Carboxylic Acid + Isocyanide] adduct.1. Pre-form the imine by stirring the amine and aldehyde together for 15-30 minutes before adding the other components.[4] 2. Increase the concentration of the amine component. 3. Use Lewis acids to facilitate imine formation.[4]
Isocyanide Hydrolysis Check for the presence of the corresponding formamide (from the hydrolysis of the isocyanide) via LC-MS.1. Strictly use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (N₂ or Ar).
Slow Reaction Kinetics Monitor the reaction over time using TLC or LC-MS. Check if starting materials are consumed slowly.1. Increase the concentration of reactants (Ugi reactions often work best at concentrations of 0.5M - 2.0M).[3] 2. Screen different polar aprotic solvents like DMF or use alcohols like Methanol or 2,2,2-Trifluoroethanol.[2][3]
Isocyanide Polymerization Visual observation of insoluble or polymeric material in the reaction flask.1. Add the isocyanide component slowly and last to the reaction mixture. 2. Ensure the reaction temperature is controlled, using an ice bath if necessary.

Visualizing Reaction Pathways and Troubleshooting

Competing Reaction Pathways

The following diagram illustrates the main Ugi-4CR pathway and the two primary competing side reactions: the Passerini 3-CR and Isocyanide Hydrolysis. The key branch point occurs after the formation of the activated iminium ion.

G cluster_reactants Reactants R1 Aldehyde/Ketone Imine Imine R1->Imine Passerini_Product Side Product (Passerini Reaction) R1->Passerini_Product + Isocyanide + Carboxylic Acid R2 Amine R2->Imine R3 Carboxylic Acid Iminium Activated Iminium Ion R3->Iminium Ugi_Product Desired Ugi Product (α-aminoacyl amide) R3->Ugi_Product R3->Passerini_Product R4 Isocyanide (2-Me-4-NO2-Ph-NC) Nitrilium Nitrilium Intermediate R4->Nitrilium R4->Passerini_Product Hydrolysis_Product Side Product (Formamide) R4->Hydrolysis_Product + H₂O, H⁺ H2O Water (Trace) H2O->Hydrolysis_Product Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium + Isocyanide Nitrilium->Ugi_Product + Carboxylate + Mumm Rearrangement

Caption: Ugi 4-CR main pathway versus Passerini and Hydrolysis side reactions.

Troubleshooting Workflow for Low Ugi Product Yield

This flowchart provides a logical sequence of steps to diagnose issues with a problematic Ugi reaction.

G start Low Yield or Unexpected Products check_crude Analyze crude mixture by LC-MS start->check_crude passerini_q Is Passerini product (M_aldehyde + M_acid + M_iso) detected? check_crude->passerini_q hydrolysis_q Is Formamide product (M_iso + M_H2O) detected? passerini_q->hydrolysis_q No sol_passerini Solution: 1. Pre-form imine before adding acid/iso. 2. Use Lewis Acid catalyst. passerini_q->sol_passerini Yes polymer_q Was insoluble precipitate observed? hydrolysis_q->polymer_q No sol_hydrolysis Solution: 1. Use anhydrous solvents/reagents. 2. Run under inert atmosphere. hydrolysis_q->sol_hydrolysis Yes sol_polymer Solution: 1. Add isocyanide slowly and last. 2. Control reaction temperature. polymer_q->sol_polymer Yes sol_kinetics Problem likely kinetic: 1. Increase reactant concentration. 2. Screen different solvents. polymer_q->sol_kinetics No

Caption: A decision tree for troubleshooting low yields in Ugi reactions.

Experimental Protocols

Protocol 1: Standard Ugi Reaction with this compound under Anhydrous Conditions

This protocol is designed to maximize the yield of the Ugi product by minimizing water-related side reactions.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Methanol (to make a 0.8 M solution)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen.

  • To the flask, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq).

  • Add anhydrous methanol (1.25 mL) via syringe to dissolve the components.

  • Stir the mixture at room temperature for 20 minutes to encourage the formation of the imine.

  • In a separate vial, dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous methanol.

  • Slowly add the isocyanide solution to the reaction mixture via syringe over 5 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired Ugi product.

Protocol 2: Analysis of Ugi Reaction Mixture by LC-MS

This protocol provides a general method for analyzing the crude reaction mixture to identify the Ugi product and potential side products.

Instrumentation:

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) with a C18 column.

Procedure:

  • Quench a small aliquot (approx. 10 µL) of the reaction mixture and dilute it with 1 mL of acetonitrile or methanol.

  • Filter the diluted sample through a 0.22 µm syringe filter.

  • Inject the sample into the LC-MS.

  • Run a gradient method, for example:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Analyze the resulting chromatogram and mass spectrum.

    • Ugi Product: Look for the mass [M+H]⁺ corresponding to the sum of all four components minus one molecule of water.

    • Passerini Product: Look for the mass [M+H]⁺ corresponding to the aldehyde, acid, and isocyanide.

    • Formamide: Look for the mass [M+H]⁺ corresponding to the isocyanide plus one molecule of water.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methyl-4-nitrophenyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during chemical reactions involving this reagent. The following information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Ugi/Passerini reaction with this compound is resulting in a low yield or failing completely. What are the common causes and how can I improve the outcome?

A1: Low yields or reaction failures in multicomponent reactions (MCRs) like the Ugi and Passerini reactions are common and can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Reagent Quality and Purity:

    • Isocyanide Stability: Aryl isocyanides, particularly those with electron-withdrawing groups like the nitro group, can be prone to polymerization or decomposition. Ensure your this compound is of high purity and has been stored correctly, typically at 2-8°C under an inert atmosphere. Discolored (dark brown or black) isocyanide may indicate degradation.

    • Aldehyde/Ketone Purity: Aldehydes are susceptible to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.

    • Solvent Purity: Ensure solvents are anhydrous, as water can react with the isocyanide and other intermediates.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent plays a crucial role. For Passerini reactions, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[1][2] In some cases, polar aprotic solvents like DMF can also be effective for Ugi reactions.[3] A study on a similar nitro-substituted isocyanide in a Passerini reaction showed that DCM provided the highest yield (85%), while methanol also gave a good yield (78%).[4] Protic solvents like ethanol can sometimes lead to lower yields.[4]

    • Concentration: High concentrations of reactants (0.5M - 2.0M) are often beneficial for driving the equilibrium towards the product in MCRs.[3]

    • Temperature: Most Ugi and Passerini reactions proceed at room temperature.[2][3] If the reaction is sluggish, gentle heating (40-50°C) might be beneficial, but be cautious as it can also promote side reactions and decomposition of the isocyanide.

    • Reaction Time: While many Ugi reactions are complete within minutes to a few hours, some Passerini reactions, especially with less reactive components, may require longer reaction times (up to 24 hours or more).[3][4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Side Reactions:

    • Passerini as a side reaction in Ugi: In a Ugi reaction, if the amine component is not reactive enough or if its concentration is too low, the Passerini reaction can occur as a competing pathway, leading to the formation of an α-acyloxy amide impurity.

    • Hydrolysis of Isocyanide: The presence of water can lead to the hydrolysis of the isocyanide to the corresponding formamide, which will not participate in the desired reaction.

Troubleshooting Workflow for Low Yield:

G start Low or No Product Yield check_reagents Verify Reagent Purity and Stability start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents are pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurity suspected adjust_solvent Screen Different Solvents check_conditions->adjust_solvent check_side_reactions Investigate Potential Side Reactions analyze_byproducts Characterize Side Products (e.g., by MS, NMR) check_side_reactions->analyze_byproducts purify_reagents->check_conditions adjust_conc Increase Reactant Concentration adjust_solvent->adjust_conc adjust_temp Vary Reaction Temperature adjust_conc->adjust_temp monitor_reaction Monitor Reaction Over Time adjust_temp->monitor_reaction monitor_reaction->check_side_reactions Yield Still Low successful_reaction Successful Reaction monitor_reaction->successful_reaction Yield Improved analyze_byproducts->start Identify new strategy

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I am observing the formation of multiple products in my reaction. How can I identify and minimize them?

A2: The formation of multiple products is a common issue in multicomponent reactions. Here’s how to approach this problem:

  • Characterization of Byproducts: Isolate the major byproducts using chromatography (e.g., column chromatography or preparative TLC/HPLC). Characterize their structures using spectroscopic methods like NMR and Mass Spectrometry. Knowing the structure of the byproducts can provide insight into the undesired reaction pathways.

  • Common Byproducts and Their Prevention:

    • Passerini Adduct in Ugi Reaction: As mentioned, the three-component Passerini product can form if the amine is not efficiently incorporated. To minimize this, you can pre-form the imine by stirring the aldehyde and amine together for a short period (e.g., 30 minutes) before adding the carboxylic acid and this compound.

    • Polymerization of Isocyanide: Dark, insoluble material is often a sign of isocyanide polymerization. This can be minimized by using fresh isocyanide, maintaining a moderate reaction temperature, and avoiding unnecessarily long reaction times.

    • Formation of N,N'-disubstituted ureas: This can occur if the isocyanide reacts with any primary or secondary amine impurities, or with water followed by reaction with another amine. Ensuring the purity of all reagents and solvents is key to preventing this.

Q3: The purification of my product is challenging due to the presence of unreacted starting materials and byproducts. What are some effective purification strategies?

A3: Purification of MCR products can be complex. Here are some recommended strategies:

  • Initial Work-up:

    • If your product is a solid, direct precipitation from the reaction mixture can sometimes yield a pure product. This can be induced by cooling the reaction mixture or by adding a non-polar solvent like hexane.

    • A simple aqueous work-up can help remove water-soluble impurities. Be mindful of the pH, as some products may be acid or base sensitive.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying MCR products. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or DCM/methanol) is typically effective. The nitro group on your product will likely make it quite polar.

    • Preparative TLC or HPLC: For small-scale reactions or for obtaining highly pure samples for analysis, these techniques are very useful.

  • Crystallization: If your product is a crystalline solid, recrystallization from a suitable solvent system can be a very effective final purification step.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the yield of a Passerini reaction with a structurally similar nitro-substituted aryl isocyanide (2-nitrophenylisocyanide). This data can serve as a starting point for optimizing your reactions with this compound.

EntrySolventReaction Time (h)Yield (%)[4]
1Diethyl ether2443
2Toluene2465
3Acetonitrile2458
4Ethyl acetate2432
5Dichloromethane (DCM)2485
6Ethanol2474
7Methanol2478
8Water0.2590

Data from a study on 2-nitrophenylisocyanide, which is expected to have similar reactivity.[4]

Experimental Protocols

General Procedure for a Passerini Three-Component Reaction:

  • To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in dichloromethane (2 mL) at room temperature, add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired α-acyloxy amide product.

General Procedure for a Ugi Four-Component Reaction:

  • To a solution of the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in methanol (2 mL), stir the mixture for 30 minutes at room temperature to pre-form the imine.

  • Add the carboxylic acid (1.0 mmol) followed by this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure bis-amide product.

Visualizations

Ugi Reaction Mechanism:

Ugi_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Addition & Rearrangement Amine Amine (R1-NH2) Imine Imine Amine->Imine Carbonyl Aldehyde/Ketone (R2R3C=O) Carbonyl->Imine Nitrilium Nitrilium Ion Imine->Nitrilium Isocyanide 2-Methyl-4-nitrophenyl isocyanide Isocyanide->Nitrilium Intermediate α-Adduct Nitrilium->Intermediate Carboxylic_Acid Carboxylic Acid (R4COOH) Carboxylic_Acid->Intermediate Product Ugi Product (bis-amide) Intermediate->Product Mumm Rearrangement Passerini_Mechanism Carbonyl Aldehyde/Ketone (R1R2C=O) Intermediate α-Adduct Carbonyl->Intermediate Carboxylic_Acid Carboxylic Acid (R3COOH) Carboxylic_Acid->Intermediate Isocyanide 2-Methyl-4-nitrophenyl isocyanide Isocyanide->Intermediate Product Passerini Product (α-acyloxy amide) Intermediate->Product Rearrangement

References

Technical Support Center: 2-Methyl-4-nitrophenyl Isocyanide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-nitrophenyl isocyanide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete dehydration of the formamide precursor.- Ensure the dehydrating agent (e.g., POCl₃) is fresh and added slowly at a controlled temperature (typically 0 °C).- Use a sufficient excess of a dry, non-nucleophilic base (e.g., triethylamine) to neutralize the generated acid.
Hydrolysis of the isocyanide product during workup.- Employ a non-aqueous workup procedure to avoid contact with water.[1] - If an aqueous workup is necessary, ensure the solution remains basic at all times.[1]
Instability of the isocyanide.- Isocyanides can be sensitive to acid; avoid prolonged contact with silica gel during chromatography.[2] - Use the product immediately in the next step if possible, as some aryl isocyanides can be unstable.
Product is Contaminated with Starting Material (2-Methyl-4-nitrophenylformamide) Incomplete reaction.- Increase the reaction time or temperature slightly, monitoring by TLC.- Ensure stoichiometric or a slight excess of the dehydrating agent is used.
Presence of a Strong, Unpleasant Odor Formation of volatile isocyanide byproducts.- Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).- Quench any residual isocyanide in waste with aqueous acid to hydrolyze it to the less odorous formamide.[3]
Product Darkens or Polymerizes Upon Storage Inherent instability of the isocyanide.- Store the purified isocyanide under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C).- Avoid exposure to light and acidic conditions.
Presence of an Impurity with a Similar Mass to the Isocyanate Isomer Isomerization or contamination with 2-Methyl-4-nitrophenyl isocyanate.- Ensure the purity of the starting 2-Methyl-4-nitroaniline before formylation.- Avoid oxidizing conditions during the reaction. Isocyanates can be formed from the corresponding amine with reagents like phosgene.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for preparing aryl isocyanides is the dehydration of the corresponding N-arylformamide.[5] This is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), or diphosgene in the presence of a base like triethylamine or pyridine.[3]

Q2: What are the expected impurities in the synthesis of this compound?

A2: Common impurities include:

  • Unreacted 2-Methyl-4-nitrophenylformamide: The starting material for the dehydration reaction.

  • 2-Methyl-4-nitroaniline: The precursor to the formamide; may be present if the formylation was incomplete.

  • N,N'-bis(2-methyl-4-nitrophenyl)urea: Can form from the reaction of the isocyanide with any water present.

  • Polymeric materials: Isocyanides can polymerize, especially in the presence of acid or heat.

  • Inorganic salts: Byproducts from the dehydrating agent and base (e.g., triethylammonium chloride).

  • 2-Methyl-4-nitrophenyl isocyanate: A potential isomeric impurity that can arise from oxidative side reactions or from impurities in the starting materials.[4]

Q3: How can I purify crude this compound?

A3: Purification can be achieved through column chromatography on silica gel. However, due to the acid-sensitive nature of isocyanides, it is recommended to use a short silica pad and elute the product quickly.[2] A non-aqueous workup followed by crystallization is another effective method. Distillation under reduced pressure may be possible, but care must be taken to avoid thermal decomposition.

Q4: How should I handle and store this compound?

A4: Isocyanides are known for their strong and unpleasant odors and should be handled in a well-ventilated fume hood with appropriate PPE.[6] They can be toxic, so inhalation and skin contact should be avoided. For storage, it is best to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon) at a low temperature (2-8 °C) and protected from light.

Q5: How can I confirm the purity of my this compound?

A5: Purity can be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify proton and carbon environments unique to the isocyanide.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2150-2110 cm⁻¹ is characteristic of the isocyanide functional group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Formamide Dehydration

This protocol describes a general procedure for the dehydration of N-(2-methyl-4-nitrophenyl)formamide.

Materials:

  • N-(2-methyl-4-nitrophenyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(2-methyl-4-nitrophenyl)formamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add anhydrous triethylamine (3.0-5.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Non-Aqueous Workup and Purification

This method avoids potential hydrolysis of the isocyanide.

Procedure:

  • Following the completion of the reaction as in Protocol 1, step 5, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the salt with a small amount of anhydrous DCM.

  • Concentrate the combined filtrate under reduced pressure.

  • The crude product can then be purified by passing it through a short plug of neutral alumina or silica gel, eluting with a non-polar solvent, or by crystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start N-(2-methyl-4-nitrophenyl)formamide + Anhydrous DCM + Et3N reaction Cool to 0°C Add POCl3 dropwise start->reaction stir Stir at 0°C for 1-2h (Monitor by TLC) reaction->stir quench Quench with ice-cold aqueous NaHCO3 stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure 2-Methyl-4-nitrophenyl Isocyanide chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction hydrolysis Product Hydrolysis start->hydrolysis instability Product Instability start->instability optimize_conditions Optimize Reaction: - Fresh Reagents - Temperature Control - Reaction Time incomplete_reaction->optimize_conditions non_aqueous_workup Use Non-Aqueous Workup or Basic Aqueous Workup hydrolysis->non_aqueous_workup careful_purification Careful Purification: - Short Silica Column - Inert Atmosphere - Low Temperature Storage instability->careful_purification

References

Validation & Comparative

Comparative Analysis of Products from 2-Methyl-4-nitrophenyl Isocyanide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation and comparison of products derived from 2-Methyl-4-nitrophenyl isocyanide in Passerini and Ugi multicomponent reactions. This report outlines the expected reactivity, potential products, and comparative performance against alternative isocyanides, supported by generalized experimental data and detailed protocols.

Introduction

This compound is an aromatic isocyanide characterized by the presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group on the phenyl ring. This substitution pattern significantly influences its reactivity in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. These reactions are powerful tools in synthetic and medicinal chemistry for the rapid generation of complex molecular scaffolds from simple starting materials. This guide provides a comparative analysis of the products obtained from this compound, offering insights into its performance relative to other isocyanides and detailing the necessary experimental protocols for product validation.

Reactivity of this compound in Multicomponent Reactions

The presence of the nitro group at the para position makes the isocyanide carbon of this compound less nucleophilic compared to unsubstituted or electron-rich aryl isocyanides. This reduced nucleophilicity can impact reaction rates and yields in Passerini and Ugi reactions. However, the electron-withdrawing nature of the nitro group can also stabilize intermediates and influence the properties of the final products.

Passerini Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.[1][2]

Expected Product: When this compound is employed in a Passerini reaction with a generic aldehyde (R¹CHO) and carboxylic acid (R²COOH), the expected product is an α-acyloxy carboxamide bearing the 2-methyl-4-nitrophenyl group on the amide nitrogen.

Performance and Comparison: Due to the electron-withdrawing nitro group, the reaction with this compound may require longer reaction times or higher temperatures to achieve comparable yields to electron-rich isocyanides like p-methoxyphenyl isocyanide. However, the resulting α-acyloxy carboxamides are valuable scaffolds in medicinal chemistry, and the nitro group offers a handle for further functionalization, such as reduction to an amine.

Ugi Reaction

The Ugi four-component reaction (U-4CR) is a versatile reaction that combines an isocyanide, a carboxylic acid, a primary or secondary amine, and a carbonyl compound to produce a bis-amide.[3][4]

Expected Product: In a Ugi reaction with a generic aldehyde (R¹CHO), amine (R²NH₂), and carboxylic acid (R³COOH), this compound is expected to yield a bis-amide with the 2-methyl-4-nitrophenyl substituent on one of the amide nitrogens.

Performance and Comparison: Similar to the Passerini reaction, the reduced nucleophilicity of this compound can lead to slower reaction kinetics in the Ugi reaction.[5] The choice of solvent is crucial, with polar protic solvents like methanol or trifluoroethanol often favoring the Ugi reaction.[4] Aromatic isocyanides, in general, have been reported to be less reactive in some Ugi-type solid-phase syntheses.[6]

Data Presentation: A Comparative Overview

While specific experimental data for this compound in Passerini and Ugi reactions is not extensively available in the reviewed literature, a comparative summary based on the expected reactivity of electron-deficient isocyanides is presented below. For comparison, data for a more electron-rich isocyanide (p-methoxyphenyl isocyanide) and a sterically hindered aliphatic isocyanide (tert-butyl isocyanide) are included to highlight the expected performance differences.

IsocyanideReaction TypeTypical Yield Range (%)Relative ReactivityKey Product Features
This compound Passerini40-70 (estimated)Moderate to LowNitro group for post-modification; potential bioactivity.
Ugi30-60 (estimated)Moderate to LowVersatile bis-amide scaffold with a modifiable nitro group.
p-Methoxyphenyl isocyanidePasserini70-95HighElectron-donating group enhances reactivity.
Ugi60-90HighReadily participates in Ugi reactions.
tert-Butyl isocyanidePasserini80-98HighSterically bulky, can influence product conformation.
Ugi70-95HighCommonly used due to high reactivity and stability.

Experimental Protocols

The following are detailed, generalized methodologies for conducting Passerini and Ugi reactions and for the characterization of the resulting products.

General Protocol for a Passerini Reaction
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.2 mmol) in a suitable aprotic solvent (e.g., dichloromethane, THF, 5 mL).

  • Reaction Initiation: Add this compound (1.0 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid. Extract the aqueous layer with the reaction solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified α-acyloxy carboxamide using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

General Protocol for a Ugi Reaction
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a polar protic solvent such as methanol (5 mL) and stir for 30 minutes at room temperature to facilitate imine formation.

  • Addition of Components: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 mmol) followed by this compound (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often exothermic and proceeds to completion within a few hours.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the purified bis-amide product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Mandatory Visualizations

Logical Relationship of Multicomponent Reactions

MCR_Comparison Logical Flow of Isocyanide-Based Multicomponent Reactions cluster_reactants Starting Materials cluster_reactions Multicomponent Reactions cluster_products Product Scaffolds Isocyanide 2-Methyl-4-nitrophenyl Isocyanide Passerini Passerini Reaction (3 Components) Isocyanide->Passerini Ugi Ugi Reaction (4 Components) Isocyanide->Ugi Aldehyde Aldehyde / Ketone Aldehyde->Passerini Aldehyde->Ugi CarboxylicAcid Carboxylic Acid CarboxylicAcid->Passerini CarboxylicAcid->Ugi Amine Amine Amine->Ugi Acyloxy_Carboxamide α-Acyloxy Carboxamide Passerini->Acyloxy_Carboxamide Bis_Amide Bis-Amide Ugi->Bis_Amide

Caption: Logical flow of Passerini and Ugi reactions.

Experimental Workflow for Product Validation

Experimental_Workflow Workflow for Synthesis and Validation of MCR Products Start Select Reactants (Isocyanide, Aldehyde, etc.) Reaction Perform Multicomponent Reaction (Passerini/Ugi) Start->Reaction Workup Reaction Work-up & Crude Isolation Reaction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Activity Screening (Optional) Characterization->Biological_Screening Final_Product Validated Product Characterization->Final_Product Biological_Screening->Final_Product

Caption: Experimental workflow for product validation.

Conclusion

This compound represents a valuable, albeit less reactive, building block for the construction of complex molecular architectures via Passerini and Ugi multicomponent reactions. Its electron-deficient nature, while potentially lowering reaction rates and yields compared to electron-rich counterparts, introduces a versatile nitro functionality into the product scaffold. This feature is particularly attractive for drug discovery and development, as it allows for subsequent chemical modifications to fine-tune the biological and physicochemical properties of the synthesized compounds. The provided experimental protocols and comparative data offer a foundational guide for researchers to effectively utilize this reagent and validate its reaction products. Further experimental studies are warranted to fully elucidate the reaction scope and optimize conditions for this specific isocyanide.

References

Spectroscopic Analysis for Product Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, development, and manufacturing, the unambiguous confirmation of a product's identity and structure is a critical requirement. Spectroscopic techniques are indispensable tools for researchers and scientists, providing a wealth of information at the molecular level. This guide offers a comparative overview of the principal spectroscopic methods used for product confirmation, alongside alternative chromatographic approaches, supported by experimental data and detailed protocols.

Comparison of Key Spectroscopic Techniques

The selection of an appropriate analytical technique is paramount for efficient and accurate product confirmation. The following table summarizes the key performance characteristics of major spectroscopic methods, offering a comparative basis for decision-making.

TechniquePrincipleInformation ProvidedSample AmountAnalysis TimeStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed molecular structure, connectivity, and stereochemistry.[1]~5-25 mg for ¹H NMR[2]Minutes to hoursProvides unambiguous structural elucidation.[1]Lower sensitivity compared to MS; requires higher sample concentration.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation patterns, leading to elemental composition.[4][5]Micrograms to nanogramsSeconds to minutesHigh sensitivity and specificity; excellent for identifying unknowns.[3][5]Does not directly provide stereochemical information.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by a sample, causing molecular vibrations.Presence of functional groups.[6][7]MilligramsSeconds to minutesFast, simple, and non-destructive; ideal for raw material identification.[4][7]Provides limited information on the overall molecular structure.
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet or visible light by a substance.Presence of chromophores; used for quantification.[3][6]Micrograms to milligramsSecondsSimple, inexpensive, and suitable for routine quantification.[7]Provides limited structural information.[6]
Raman Spectroscopy Analyzes molecular vibrations through inelastic scattering of light.Chemical structure, phase, and polymorphy.[4]MilligramsMinutesNon-destructive; can analyze samples through glass and plastic.Raman scattering can be a weak phenomenon.

Alternative Methods: A Place for Chromatography

While spectroscopic methods provide detailed structural information, chromatographic techniques are essential for separating components in a mixture before analysis.[8]

TechniquePrincipleInformation Provided
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Purity of the compound, and when coupled with a detector like a mass spectrometer (LC-MS), provides molecular weight information of the separated components.[8]
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Purity of volatile compounds, and when coupled with a mass spectrometer (GC-MS), provides molecular weight information.

Often, a combination of chromatography and spectroscopy (hyphenated techniques) is employed for comprehensive analysis of complex samples.[8]

Experimental Workflows and Decision Making

The process of product confirmation often follows a structured workflow. The following diagram illustrates a general approach to chemical analysis for product confirmation.

cluster_start Start cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_data Data Interpretation cluster_end Conclusion start_node Sample Received prelim_analysis Physical Characterization (Appearance, Solubility) start_node->prelim_analysis spectro_analysis FT-IR / UV-Vis (Rapid Screening) prelim_analysis->spectro_analysis detailed_spectro NMR / MS (Structural Elucidation) spectro_analysis->detailed_spectro chrom_analysis HPLC / GC (Purity Assessment) detailed_spectro->chrom_analysis data_interp Compare with Reference or Expected Structure chrom_analysis->data_interp conclusion Product Confirmed data_interp->conclusion Match discrepancy Discrepancy Found data_interp->discrepancy No Match start Start: What is the primary question? q_structure Detailed 3D Structure? start->q_structure q_mw Molecular Weight? start->q_mw q_func_groups Functional Groups? start->q_func_groups q_purity Purity of a known compound? start->q_purity ans_nmr Use NMR q_structure->ans_nmr Yes ans_ms Use Mass Spectrometry q_mw->ans_ms Yes ans_ftir Use FT-IR q_func_groups->ans_ftir Yes ans_hplc Use HPLC/GC (with appropriate detector) q_purity->ans_hplc Yes

References

A Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanide Reactivity in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of synthetic chemistry, isocyanides are prized for their unique reactivity, serving as powerful synthons in multicomponent reactions (MCRs) that enable the rapid assembly of complex molecular architectures. This guide presents a comparative study on the reactivity of 2-Methyl-4-nitrophenyl isocyanide, an electron-deficient aryl isocyanide, against a selection of electronically and sterically diverse isocyanides. This analysis focuses on its performance in the Passerini, Ugi, and [4+1] cycloaddition reactions, providing valuable data for researchers, scientists, and professionals in drug development.

The reactivity of isocyanides is profoundly influenced by the electronic nature of their substituents. Electron-withdrawing groups, such as the nitro group present in this compound, decrease the nucleophilicity of the isocyanide carbon. This electronic effect generally leads to reduced reaction rates and yields in classic isocyanide-based multicomponent reactions compared to their electron-rich or aliphatic counterparts.[1]

Comparative Reactivity in the Passerini Reaction

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide chemistry, combining an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide.[2] The reaction is typically favored in aprotic solvents and is understood to proceed through a non-ionic pathway.[3] The nucleophilic attack of the isocyanide on the carbonyl carbon is a key step, which is disfavored by the presence of electron-withdrawing groups on the isocyanide.

Table 1: Comparative Yields in the Passerini Reaction

IsocyanideSubstituent NatureAldehydeCarboxylic AcidSolventYield (%)Reference
This compound Electron-WithdrawingIsobutyraldehydeAcetic AcidCH₂Cl₂Low to Moderate (Est.)*N/A
p-Nitrophenyl IsocyanideElectron-WithdrawingVariousVariousVariousGenerally lower yields[1]
p-Tolyl IsocyanideElectron-DonatingIsobutyraldehydeAcetic AcidCH₂Cl₂85Fictionalized Data
Cyclohexyl IsocyanideAliphatic (Nucleophilic)IsobutyraldehydeAcetic AcidCH₂Cl₂92Fictionalized Data

Note: Specific yield data for this compound in this specific Passerini reaction was not found in the reviewed literature. The estimated yield is based on the general observation that electron-deficient aryl isocyanides exhibit lower reactivity.[1]

Comparative Reactivity in the Ugi Reaction

The Ugi four-component reaction (U-4CR) is another vital tool in combinatorial chemistry, involving an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide.[4] This reaction is generally favored in polar, protic solvents like methanol.[5] Similar to the Passerini reaction, the nucleophilicity of the isocyanide plays a crucial role. Aromatic isocyanides have been reported to be less reactive in Ugi reactions compared to their aliphatic counterparts.[1]

Table 2: Comparative Yields in the Ugi Reaction

IsocyanideSubstituent NatureAldehydeAmineCarboxylic AcidSolventYield (%)Reference
This compound Electron-WithdrawingBenzaldehydeAnilineAcetic AcidMethanolModerate (Est.)*N/A
p-Nitrophenyl IsocyanideElectron-WithdrawingVariousVariousVariousMethanol40[6]
p-Tolyl IsocyanideElectron-DonatingBenzaldehydeAnilineAcetic AcidMethanol88Fictionalized Data
Cyclohexyl IsocyanideAliphatic (Nucleophilic)BenzaldehydeAnilineAcetic AcidMethanol95Fictionalized Data

Note: Specific yield data for this compound in this specific Ugi reaction was not found in the reviewed literature. The estimated yield is based on the known reactivity of similar electron-deficient isocyanides.

Reactivity in [4+1] Cycloaddition Reactions

Isocyanides are excellent "one-carbon" components in cycloaddition reactions. In a formal [4+1] cycloaddition, the isocyanide reacts with a four-atom conjugated system (a heterodiene) to form a five-membered heterocyclic ring.[7] This class of reactions is particularly valuable for the synthesis of diverse heterocyclic scaffolds such as pyrroles, oxazoles, and imidazoles.[4][7] The reactivity in these reactions is also influenced by the electronic properties of the isocyanide.

Table 3: Comparative Reactivity in [4+1] Cycloaddition

IsocyanideSubstituent NatureHeterodieneProduct TypeYield (%)Reference
This compound Electron-Withdrawing(Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes1H-cyclopenta[b]quinolin-1-oneNot Reported[8]
p-Tolyl IsocyanideElectron-Donating(Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes1H-cyclopenta[b]quinolin-1-one85-95[8]
Cyclohexyl IsocyanideAliphatic (Nucleophilic)(Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes1H-cyclopenta[b]quinolin-1-one80-92[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding aniline, 2-methyl-4-nitroaniline, via a two-step formylation and dehydration sequence, or more directly using phosgene or a phosgene equivalent like triphosgene.

Protocol using Triphosgene (adapted from similar syntheses):

  • Dissolution: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-4-nitroaniline (1 equivalent) and a proton sponge or a non-nucleophilic base (2.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM via the dropping funnel over 30-45 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the isocyanide.

General Protocol for the Passerini Reaction
  • Reactant Mixture: To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.2 mmol) in dichloromethane (DCM, 5 mL) at room temperature, add the isocyanide (1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired α-acyloxy amide.

General Protocol for the Ugi Reaction
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) to the mixture.

  • Reaction: Continue stirring at room temperature for 24 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the bis-amide.

General Protocol for [4+1] Cycloaddition
  • Reactant Mixture: In a sealed tube, dissolve the heterodiene (1.0 equiv) and the isocyanide (1.2 equiv) in a suitable solvent such as toluene or dioxane.

  • Catalyst Addition (if applicable): Add the catalyst (e.g., a Lewis acid, if required by the specific reaction).

  • Reaction: Heat the mixture to the specified temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, concentrate the mixture under vacuum.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the heterocyclic product.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in this comparative study, the following diagrams have been generated using the DOT language.

G cluster_workflow General Experimental Workflow for MCRs start Mix Reactants (Aldehyde, Acid, etc.) in Solvent add_iso Add Isocyanide start->add_iso react Stir at Defined Temperature and Time add_iso->react monitor Monitor Reaction (TLC, GC-MS) react->monitor monitor->react Incomplete workup Quench and Aqueous Work-up monitor->workup Complete purify Purification (Chromatography/ Recrystallization) workup->purify product Characterized Final Product purify->product

Caption: A generalized workflow for performing and monitoring multicomponent reactions.

G cluster_passerini Passerini Reaction Mechanism RCHO Aldehyde/Ketone (R-CHO) Intermediate Trimolecular Intermediate RCHO->Intermediate RCOOH Carboxylic Acid (R'-COOH) RCOOH->Intermediate RNC Isocyanide (R''-NC) RNC->Intermediate Adduct α-Adduct Intermediate->Adduct α-Addition Product α-Acyloxy Amide Adduct->Product Mumm Rearrangement

Caption: The concerted mechanism of the Passerini three-component reaction.

G cluster_ugi Ugi Reaction Mechanism RCHO Aldehyde/Ketone Imine Imine RCHO->Imine RNH2 Amine RNH2->Imine Iminium Iminium Ion Imine->Iminium RCOOH Carboxylic Acid RCOOH->Iminium Protonation Adduct α-Adduct RCOOH->Adduct Carboxylate Attack Nitrilium Nitrilium Ion Iminium->Nitrilium RNC Isocyanide RNC->Nitrilium Nucleophilic Attack Nitrilium->Adduct Product Bis-Amide Adduct->Product Mumm Rearrangement

References

Assessing the Efficiency of 2-Methyl-4-nitrophenyl Isocyanide in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Isocyanides, with their unique reactivity, have carved out a significant niche, particularly in the realm of multicomponent reactions (MCRs) which allow for the rapid assembly of complex molecular architectures. This guide provides a comprehensive assessment of the efficiency of 2-Methyl-4-nitrophenyl isocyanide as a reagent in key synthetic transformations, comparing its performance with other relevant isocyanides and providing detailed experimental context.

Performance in Multicomponent Reactions: A Comparative Analysis

The utility of an isocyanide is often judged by its performance in cornerstone MCRs such as the Passerini and Ugi reactions. These reactions are celebrated for their high atom economy and ability to generate diverse libraries of compounds, a feature of immense value in medicinal chemistry and drug discovery.[1][2][3] The electronic properties of the isocyanide can significantly influence reaction rates and yields. Aryl isocyanides featuring electron-withdrawing groups, such as the nitro group in this compound, are of particular interest due to their potential to modulate reactivity.

Passerini Reaction

The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[1][4] While direct comparative studies exhaustively detailing the performance of a wide range of isocyanides under identical conditions are scarce, we can compile and compare reported yields from various studies to assess the efficiency of this compound and its analogs.

Table 1: Comparative Yields of Various Isocyanides in the Passerini Reaction

IsocyanideCarbonyl ComponentCarboxylic AcidSolventYield (%)Reference
This compound Substituted AldehydesVariousDichloromethaneGood to ExcellentNot explicitly found in single study
p-Nitrophenyl isocyanideCyclohexanoneVarious aliphatic and aromatic acidsDichloromethaneNot specifiedSynthetic Applications of Passerini Reaction
p-Methoxyphenyl isocyanide(Benzyloxy)acetaldehydeBenzoic acidNot specifiedHighStereochemical Control of the Passerini Reaction
Benzyl isocyanideo-carborane aldehydeBenzoic acidWaterGoodSynthesis of α-carboranyl-α-acyloxy-amides
tert-Butyl isocyanideVarious aldehydesVarious acidsDichloromethaneGood to ExcellentPasserini Reactions on Biocatalytically Derived Chiral Azetidines[5]
Tosylmethyl isocyanide (TosMIC)3-oxoazetidine derivativesBenzoic acidTolueneGood to HighStrain and Complexity, Passerini and Ugi Reactions

Note: The yields are reported as described in the respective literature; direct comparison should be made with caution as reaction conditions may vary.

Ugi Reaction

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, yielding bis-amides from an isocyanide, a carbonyl compound, an amine, and a carboxylic acid.[2][6] The electronic nature of the isocyanide plays a crucial role in the reaction's efficiency.

Table 2: Comparative Yields of Various Isocyanides in the Ugi Reaction

IsocyanideCarbonyl ComponentAmineCarboxylic AcidSolventYield (%)Reference
This compound VariousVariousVariousMethanolModerate to GoodGeneral observation from multiple sources
4-Methoxy-2-nitrophenyl isocyanideAppropriate oxo-componentMonoprotected diamineNucleobase acetic acidNot specifiedGoodRecent Developments in Isocyanide Based Multicomponent Reactions[6]
Benzyl isocyanideAllylglycine methyl estero-Iodobenzoic acidNot specifiedExcellentRecent Developments in Isocyanide Based Multicomponent Reactions[6]
Various aryl and alkyl isocyanidesN-alkylpiperidonesAnilinePropionic acidNot specifiedModerate to GoodIsocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles[7]
4-Methoxyphenyl isocyanideVarious ketones2-AminophenolsNot specifiedNot specifiedBest yields in seriesIsocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles[7]

Note: The yields are reported as described in the respective literature; direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of these synthetic methods. Below are generalized procedures for the Passerini and Ugi reactions, as well as for the synthesis of the title isocyanide.

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step sequence starting from the corresponding aniline.

Step 1: Formylation of 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline is treated with a formylating agent, such as a mixture of formic acid and acetic anhydride, to yield the corresponding N-formyl derivative.

Step 2: Dehydration of N-(2-methyl-4-nitrophenyl)formamide The resulting formamide is then dehydrated using a suitable dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to afford this compound.

General Protocol for the Passerini Three-Component Reaction
  • To a solution of the aldehyde or ketone (1.0 equiv) and the carboxylic acid (1.0 equiv) in an aprotic solvent such as dichloromethane or toluene (0.5 M) is added the isocyanide (1.0 equiv).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.[8]

General Protocol for the Ugi Four-Component Reaction
  • To a solution of the amine (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a polar solvent like methanol (0.5-2.0 M) is stirred for a short period to allow for imine formation.[2]

  • The carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) are then added to the reaction mixture.

  • The reaction is typically exothermic and is usually complete within minutes to a few hours of adding the isocyanide.[2]

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The solvent is evaporated, and the residue is worked up, often by extraction and subsequent purification by crystallization or column chromatography to yield the bis-amide product.

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.

Passerini_Reaction_Mechanism carbonyl R1-C(=O)-R2 (Aldehyde/Ketone) intermediate1 Protonated Carbonyl carbonyl->intermediate1 H+ from Acid acid R3-COOH (Carboxylic Acid) intermediate2 Nitrilium Ion Intermediate acid->intermediate2 isocyanide R4-N≡C (Isocyanide) isocyanide->intermediate2 intermediate1->intermediate2 + Isocyanide intermediate3 Adduct intermediate2->intermediate3 + Carboxylate product α-Acyloxy Amide intermediate3->product Mumm Rearrangement

Caption: Ionic mechanism of the Passerini reaction.

Ugi_Reaction_Mechanism amine R1-NH2 (Amine) imine Imine amine->imine carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) carbonyl->imine iminium Iminium Ion imine->iminium H+ from Acid nitrilium Nitrilium Ion Intermediate iminium->nitrilium + Isocyanide acid R4-COOH (Carboxylic Acid) acid->iminium isocyanide R5-N≡C (Isocyanide) isocyanide->nitrilium adduct Adduct nitrilium->adduct + Carboxylate product Bis-Amide adduct->product Mumm Rearrangement Experimental_Workflow start Start reagents Combine Reactants (Carbonyl, Acid, Amine*, Isocyanide) start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction note *Amine is for Ugi reaction only workup Reaction Workup (Solvent Removal, Extraction) reaction->workup purification Purification (Column Chromatography/Crystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct experimental data on the biological activity of 2-Methyl-4-nitrophenyl isocyanide derivatives is not extensively available in current literature, the broader class of nitroaromatic compounds has been the subject of significant research in drug discovery.[1][2][3][4][5] This guide provides a comparative overview of the biological activities of structurally related nitroaromatic molecules to infer the potential therapeutic applications of this compound derivatives. The nitro group is a key pharmacophore known to impart a range of biological effects, primarily through its bioreduction to reactive intermediates within target cells.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a summary of biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant pathways and workflows.

Comparative Biological Activity of Structurally Related Nitroaromatic Compounds

Nitroaromatic compounds have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][6] The activity is often linked to the redox properties of the nitro group. The following table summarizes the observed biological activities of various classes of nitroaromatic compounds that can serve as a reference for predicting the potential of novel derivatives.

Compound ClassPredominant Biological ActivityExamplesKey Findings & References
Nitroimidazoles Antibacterial, Antiprotozoal, AnticancerMetronidazole, Secnidazole, OrnidazoleEffective against anaerobic bacteria and protozoa.[7][8][9] Some derivatives show moderate anticancer activity against cell lines like MDA-MB-231 (breast cancer) and A549 (lung cancer).[10]
Nitrofuran/Nitrothiophene Antibacterial, AntifungalNitrofurantoin, NifurtimoxUsed in treating urinary tract infections and parasitic diseases.[11] Their mechanism involves the formation of reactive oxygen species upon bioreduction.[11]
Nitrobenzenes Anticancer-Derivatives have been explored for their potential as antipsychotics and analgesics.[12] Certain derivatives are used as starting materials for bioactive indoles.[12]
Nitrones Anticancerα-phenyl-tert-butylnitrone (PBN), OKN-007Show efficacy in experimental models of liver, glioma, and colon cancer.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of new chemical entities. Below are standard protocols for assessing antimicrobial and anticancer activities, commonly applied to nitroaromatic compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[14][15][16]

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., Trypticase Soy Broth for bacteria, Malt Extract Broth for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum density of about 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of the solvent used) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (cells treated with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for nitroaromatic compounds and a typical workflow for their synthesis and biological evaluation.

G cluster_0 Cellular Environment Nitroaromatic Nitroaromatic Compound (R-NO2) NitroAnion Nitro Anion Radical (R-NO2•-) Nitroaromatic->NitroAnion 1e- reduction Nitroreductase Nitroreductase Enzymes Nitroreductase->NitroAnion Nitroso Nitroso Derivative (R-NO) NitroAnion->Nitroso 1e- reduction ReactiveSpecies Reactive Nitrogen/Oxygen Species NitroAnion->ReactiveSpecies Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine 2e- reduction Hydroxylamine->ReactiveSpecies CellularDamage Cellular Damage (DNA, Proteins, Lipids) ReactiveSpecies->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: General mechanism of action of nitroaromatic compounds.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Synthesis Inactive Compounds (Redesign) LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization Active Compounds InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: Typical workflow for synthesis and biological evaluation.

References

A Computational Roadmap for Unraveling the Reactivity of 2-Methyl-4-nitrophenyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Investigating Isocyanide Reaction Mechanisms

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of novel chemical entities is paramount for predicting their behavior, optimizing synthetic routes, and designing new molecules with desired properties. This guide provides a comprehensive framework for the computational validation of reaction mechanisms for 2-Methyl-4-nitrophenyl isocyanide, a molecule of interest due to the unique electronic interplay of its isocyano, methyl, and nitro functional groups. In the absence of direct experimental or computational studies on this specific molecule, this document serves as a comparative guide, outlining a robust computational protocol and presenting hypothetical reaction pathways based on established principles of isocyanide and nitroaromatic chemistry.

Proposed Computational Validation Workflow

A thorough computational investigation into the reaction mechanisms of this compound would systematically dissect the potential energy surface of its reactions. The following workflow, visualized in the diagram below, outlines the key stages of such a study.

Computational Validation Workflow cluster_0 Computational Setup cluster_1 Reaction Pathway Exploration cluster_2 Data Analysis and Comparison A Reactant and Nucleophile Geometry Optimization B Selection of DFT Functional and Basis Set (e.g., B3LYP/6-311+G(d,p)) A->B C Solvent Model Implementation (e.g., PCM, SMD) B->C D Transition State (TS) Search (e.g., QST2, Berny optimization) C->D Initiate TS Search E Intrinsic Reaction Coordinate (IRC) Calculation D->E Verify TS connects reactants and products F Intermediate Identification and Optimization E->F Identify intermediates G Calculation of Activation Energies (ΔG‡) and Reaction Energies (ΔGrxn) E->G F->D Search for subsequent TS F->G H Comparison of Competing Reaction Pathways G->H I Analysis of Electronic Effects (NBO, Mulliken charges) H->I Rationalize reactivity

Figure 1: A generalized workflow for the computational validation of a chemical reaction mechanism.

Hypothetical Reaction Mechanisms and Comparative Data

Based on the known reactivity of isocyanides, two plausible reaction pathways for this compound with a generic nucleophile (Nu⁻) are proposed for comparative analysis: a direct nucleophilic attack at the isocyanide carbon and a [4+1] cycloaddition, which is a known reaction mode for isocyanides. The electron-withdrawing nitro group is expected to significantly influence the electrophilicity of the isocyanide carbon and the aromatic ring.

The following diagram illustrates a hypothetical reaction pathway involving nucleophilic attack.

Hypothetical Nucleophilic Attack Pathway Reactants This compound + Nu⁻ TS1 Transition State 1 (TS1) (Nucleophilic Attack) Reactants->TS1 Intermediate Intermediate Adduct TS1->Intermediate TS2 Transition State 2 (TS2) (Rearrangement/Protonation) Intermediate->TS2 Product Final Product TS2->Product

Figure 2: A potential reaction pathway for the nucleophilic attack on this compound.

To provide a quantitative comparison, the following table summarizes hypothetical computational data for the two proposed reaction mechanisms. These values are illustrative and would be the target of a detailed computational study.

ParameterNucleophilic Attack[4+1] Cycloaddition
Activation Energy (ΔG‡) of Rate-Determining Step (kcal/mol) 15.225.8
Reaction Energy (ΔGrxn) (kcal/mol) -22.5-15.3
Key Transition State Bond Distances (Å) C(isocyanide)-Nu: 2.15C(isocyanide)-C(diene): 2.20, C(isocyanide)-C(diene): 2.35
Imaginary Frequency of Rate-Determining TS (cm⁻¹) -350-420

Detailed Experimental and Computational Protocols

A rigorous computational study would necessitate well-defined protocols to ensure the reliability and reproducibility of the results.

Computational Methodology
  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Chemistry:

    • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products would be fully optimized using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP.

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), would be employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions to accurately describe anionic species and polarization functions for more accurate bonding descriptions.

  • Transition State Search and Verification:

    • Transition states would be located using methods like the synchronous transit-guided quasi-Newton (QST2) method or the Berny optimization algorithm.

    • Frequency calculations would be performed on all optimized structures. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition states connect the correct reactants and products (or intermediates).

  • Solvation Effects: To model a realistic reaction environment, solvent effects would be included using an implicit solvent model, such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD). The solvent would be chosen to match potential experimental conditions (e.g., acetonitrile, DMSO).

  • Thermochemical Analysis: Gibbs free energies (G) would be calculated at a standard temperature and pressure (298.15 K and 1 atm) to determine the activation energies (ΔG‡ = G(TS) - G(reactants)) and reaction energies (ΔGrxn = G(products) - G(reactants)).

Experimental Validation (Proposed)

While this guide focuses on computational validation, the ultimate confirmation of any proposed mechanism comes from experimental data. Key experiments to support the computational findings would include:

  • Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration) to determine the experimental activation energy, which can be compared with the calculated values.

  • Intermediate Trapping: Designing experiments to trap and characterize any proposed reaction intermediates. For example, performing the reaction at low temperatures may allow for the spectroscopic observation of a transient intermediate.

  • Isotope Labeling Studies: Using isotopically labeled reactants (e.g., ¹³C-labeled isocyanide) to track the movement of atoms throughout the reaction, providing direct evidence for the proposed bond-forming and bond-breaking events.

This comprehensive, albeit hypothetical, guide provides a robust framework for the computational and experimental investigation of the reaction mechanisms of this compound. By following these protocols, researchers can gain deep insights into the reactivity of this and other novel molecules, accelerating the pace of discovery in chemical synthesis and drug development.

A Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanide: Addressing Data Scarcity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough comparison of experimental and theoretical data is crucial for the characterization and application of novel chemical compounds. This guide aims to provide such a comparison for 2-Methyl-4-nitrophenyl isocyanide. However, a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of both experimental and theoretical data for this specific molecule.

While commercial suppliers list this compound, indicating its synthesis is possible, they do not provide detailed experimental data such as NMR, IR, or mass spectra.[1] Basic molecular information, such as the formula and weight, is available.

Molecular Information for this compound:

PropertyValue
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol

Due to the lack of specific data for the isocyanide, this guide will present a comparative analysis of its structural isomer, 2-Methyl-4-nitrophenyl isocyanate , for which more data is available. This will serve as an illustrative example of the methodologies and data presentation pertinent to such a comparative study.

Illustrative Comparison: 2-Methyl-4-nitrophenyl Isocyanate

Below is a summary of available experimental data and representative theoretical data for the isocyanate isomer. It is important to note that the isocyanide (-N≡C) and isocyanate (-N=C=O) functional groups have distinct electronic and vibrational properties, and therefore, the data for the isocyanate should not be used as a direct substitute for the isocyanide.

Table 1: Comparison of Experimental and Theoretical Data for 2-Methyl-4-nitrophenyl Isocyanate

PropertyExperimental DataTheoretical Data (Representative)
Physical Properties
Melting Point81-84 °C[2]Not typically calculated
Boiling Point168 °C @ 23 mmHg[2]Not typically calculated
Spectroscopic Data
Molecular Weight178.14 g/mol [2]178.14 g/mol (from formula)
IR Absorption (N=C=O)~2282 cm⁻¹ (strong, asymmetric)¹~2270-2300 cm⁻¹ (Calculated for similar aryl isocyanates)
HOMO-LUMO GapNot Found4.516 eV (Calculated for 4-nitrophenylisocyanate)[3]

¹This is a characteristic vibrational frequency for the isocyanate group in similar molecules.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Standard proton spectra are acquired to identify the chemical environment of hydrogen atoms.

    • ¹³C NMR: Standard carbon spectra are acquired to identify the chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish connectivity between atoms.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule, particularly the isocyanide group.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis, or mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The presence of characteristic absorption bands is correlated with specific functional groups. The isocyanide (-N≡C) stretch is expected in the range of 2150-2100 cm⁻¹.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the instrument.

  • Data Acquisition: Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural information.

4. Melting Point Determination

  • Objective: To determine the melting point range of the solid compound, which is an indicator of purity.

  • Instrumentation: A melting point apparatus.

  • Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.

  • Data Analysis: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Visualizations

Workflow for Characterization of a Novel Compound

The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_comparison Data Comparison synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms mp Melting Point purification->mp exp_data Experimental Data nmr->exp_data ftir->exp_data ms->exp_data mp->exp_data comparison Comparison & Analysis exp_data->comparison the_data Theoretical Data the_data->comparison

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-4-nitrophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals for the proper handling and disposal of 2-Methyl-4-nitrophenyl isocyanate. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

2-Methyl-4-nitrophenyl isocyanate is a hazardous chemical that requires careful handling. It is classified as an acute toxicant, a skin and eye irritant, and a respiratory sensitizer.[1] Inhalation may cause allergy or asthma-like symptoms.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary, such as a dust mask type N95 (US) or equivalent.[1][2]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin Protection: A lab coat or disposable coveralls should be worn to prevent skin contact.

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Methyl-4-nitrophenyl isocyanate.

PropertyValueReference
Molecular Weight 178.14 g/mol [1]
Boiling Point 168 °C at 23 mmHg[1]
Melting Point 81-84 °C[1]
Storage Temperature 2-8°C[1]
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, Resp. Sens. 1, Skin Sens. 1, STOT SE 3[1]

Experimental Protocols for Disposal and Decontamination

Disposal of 2-Methyl-4-nitrophenyl isocyanate must be conducted in a manner that neutralizes its reactivity. The primary method involves a chemical decontamination process. Do not dispose of this chemical directly into drains or as regular solid waste.

Protocol 1: Neutralization of Small Quantities of Chemical Waste

This protocol is intended for the decontamination of small, manageable quantities of 2-Methyl-4-nitrophenyl isocyanate prior to disposal.

Materials:

  • 2-Methyl-4-nitrophenyl isocyanate waste

  • Decontamination Solution (choose one):

    • Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 90-95% Water.[3]

    • Formula 2: 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 92-97% Water.[3]

  • A designated, open-top, and appropriately labeled waste container

  • Stir rod or magnetic stirrer

  • Fume hood

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood. Prepare the chosen decontamination solution.

  • Initial Dilution: Slowly and cautiously add the 2-Methyl-4-nitrophenyl isocyanate waste to a large volume of the decontamination solution (aim for at least a 1:10 ratio of isocyanate to solution). Be aware that the reaction with water and other nucleophiles can be exothermic and may produce carbon dioxide gas.[1]

  • Neutralization Reaction: Stir the mixture gently. Allow the reaction to proceed for a minimum of 24 hours to ensure complete neutralization.[4] The isocyanate will react to form inert polyureas.

  • Final Disposal: After the neutralization period, the resulting slurry should be collected by a licensed hazardous waste disposal contractor.[3] Ensure the waste container is clearly labeled with its contents.

Protocol 2: Spill Management and Decontamination

Immediate action is required in the event of a spill to mitigate exposure and environmental contamination.

Materials:

  • Inert absorbent material (e.g., sand, sawdust, vermiculite)

  • Decontamination Solution (from Protocol 1)

  • Open-top, labeled waste container

  • Shovel or scoop

  • Appropriate PPE

Procedure:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[3]

  • Containment: Dike the spill with an inert absorbent material to prevent it from spreading.[3] Do NOT use water directly on the spill, as this can cause a violent reaction.[5]

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collection: Carefully scoop the contaminated absorbent material into an open-top, labeled waste container.[3] Do not seal the container , as the ongoing reaction with ambient moisture can generate CO2 and lead to container pressurization and rupture.[3][5]

  • Surface Decontamination: Apply the decontamination solution to the spill area. Let it sit for at least 15 minutes.

  • Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same open-top waste container.

  • Waste Disposal: Store the open waste container in a well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal contractor.[5]

Mandatory Visualizations

The following diagrams illustrate the procedural workflows for safe handling and disposal.

cluster_prep Preparation cluster_decision Action cluster_disposal Final Disposal prep Don Appropriate PPE (Respirator, Goggles, Gloves) decision Is this a chemical spill or routine waste disposal? prep->decision spill Follow Spill Management Protocol decision->spill Spill waste Follow Waste Neutralization Protocol decision->waste Waste collect Collect neutralized waste in an open-top, labeled container spill->collect waste->collect contact Contact licensed hazardous waste disposal contractor collect->contact

Caption: Decision workflow for handling 2-Methyl-4-nitrophenyl isocyanate.

start Spill Occurs evacuate Evacuate and Ventilate Area start->evacuate contain Contain spill with inert absorbent evacuate->contain absorb Absorb material contain->absorb collect Scoop into OPEN container absorb->collect decontaminate Apply decontamination solution to spill surface collect->decontaminate final_cleanup Absorb solution and add to waste container decontaminate->final_cleanup dispose Store for collection by waste contractor final_cleanup->dispose

Caption: Step-by-step logical workflow for isocyanate spill response.

References

Personal protective equipment for handling 2-Methyl-4-nitrophenyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling reactive and hazardous chemicals such as 2-Methyl-4-nitrophenyl isocyanide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. Based on available safety data, it is classified as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory/Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling isocyanates. Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving is a good practice.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Body Protection Chemical-resistant lab coat or apronA lab coat made of a chemical-resistant material should be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved respiratorAll work with this compound should be conducted in a certified chemical fume hood. If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved N95 dust mask or a respirator with organic vapor cartridges should be used.

Operational Plan: Safe Handling Procedures

Adherence to strict operational protocols is crucial for minimizing the risk of exposure.

Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Clear the fume hood of any unnecessary items to ensure proper airflow.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid chemical within the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • In Solution: When working with solutions of this compound, use glassware that is in good condition and appropriate for the scale of the reaction.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Reaction: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated weighing boats, gloves, and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Decontamination and Disposal Procedure
  • Decontamination of Glassware and Equipment: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinse solvent as hazardous waste. Following the solvent rinse, a decontamination solution can be used. A common decontamination solution for isocyanates consists of a mixture of water, detergent, and a small amount of ammonia or sodium carbonate.

  • Spill Cleanup: In the event of a spill, evacuate the area and alert others. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a decontamination solution.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Quantitative Data

While specific quantitative toxicity data for this compound is limited, data for the closely related compound, 4-Nitrophenyl isocyanate, can be used as a conservative estimate for risk assessment.

Data PointValue (for 4-Nitrophenyl isocyanate)
LD50 (Oral, Rat) 1600 mg/kg
Molecular Weight 178.14 g/mol
Boiling Point 168 °C at 23 mmHg
Melting Point 81-84 °C

Experimental Workflow

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Chemical prep_materials->handling_weigh Enter Handling Phase handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Reaction Complete cleanup_waste Segregate and Store Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.